SH514
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C32H38N2O4 |
|---|---|
Peso molecular |
514.7 g/mol |
Nombre IUPAC |
(2S)-2-[(8S,9S,10S,13S,14S,17R)-2-cyano-4,4,10,13-tetramethyl-3,7-dioxo-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-N-(4-methoxyphenyl)propanamide |
InChI |
InChI=1S/C32H38N2O4/c1-18(29(37)34-20-7-9-21(38-6)10-8-20)22-11-12-23-27-24(13-14-31(22,23)4)32(5)16-19(17-33)28(36)30(2,3)26(32)15-25(27)35/h7-10,15-16,18,22-24,27H,11-14H2,1-6H3,(H,34,37)/t18-,22+,23-,24-,27-,31+,32+/m0/s1 |
Clave InChI |
KYKBJTKJOLHSLW-RWZHQRSYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
SH514: A Novel IRF4 Inhibitor for Multiple Myeloma - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SH514 is a novel, potent, and selective small molecule inhibitor of Interferon Regulatory Factor 4 (IRF4), a critical transcription factor implicated in the pathogenesis of multiple myeloma (MM).[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, downstream signaling effects, and preclinical efficacy. The information presented is collated from primary research and is intended to provide a deep understanding of this compound's therapeutic potential.
Introduction to this compound
This compound is a synthetic bisnoralcohol derivative identified through the screening of a small library of steroid analogs.[1] It emerged as a lead compound due to its potent inhibitory activity against IRF4, a protein that is specifically overexpressed in multiple myeloma cells and plays a crucial role in their survival and proliferation.[1] The development of direct IRF4 inhibitors like this compound represents a promising therapeutic strategy for this hematological malignancy.[1]
Core Mechanism of Action: Direct Inhibition of IRF4
The primary mechanism of action of this compound is the direct binding to and inhibition of Interferon Regulatory Factor 4 (IRF4).[1] IRF4 is a member of the interferon regulatory factor family of transcription factors and is essential for the development and function of lymphocytes. In multiple myeloma, IRF4 is a key driver of oncogenesis.
Molecular Interaction
This compound binds to the DNA-binding domain (DBD) of IRF4.[1] This interaction has been quantified, demonstrating a direct and specific binding event. The binding affinity of this compound to the IRF4-DBD is a key determinant of its inhibitory potency.
Quantitative Data Summary
The following table summarizes the key quantitative parameters defining the interaction of this compound with its target and its cellular effects.[1]
| Parameter | Value | Description |
| Binding Affinity (KD) | 1.28 μM | Dissociation constant for the binding of this compound to the IRF4-DBD. |
| IRF4 Inhibition (IC50) | 2.63 μM | Concentration of this compound required to inhibit 50% of IRF4 activity. |
| Cell Proliferation Inhibition (IC50) | 0.08 μM | Concentration of this compound required to inhibit 50% of proliferation in NCI-H929 (IRF4-high) MM cells. |
| Cell Proliferation Inhibition (IC50) | 0.11 μM | Concentration of this compound required to inhibit 50% of proliferation in MM.1R (IRF4-high) MM cells. |
Downstream Signaling Consequences
By inhibiting IRF4, this compound modulates the expression of a wide array of downstream target genes that are critical for the survival and proliferation of multiple myeloma cells.[1] This leads to a cascade of events culminating in cell cycle arrest and inhibition of tumor growth.
Mechanistic studies have demonstrated that this compound suppresses the expression of several key IRF4 downstream genes, including:
-
CCNC (Cyclin C) [1]
-
CANX (Calnexin) [1]
-
E2F5 (E2F Transcription Factor 5) [1]
-
CMYC (c-Myc) [1]
-
HK2 (Hexokinase 2) [1]
-
Blimp1 (B lymphocyte-induced maturation protein-1) [1]
Furthermore, this compound treatment leads to the inhibition of crucial cell cycle-related proteins:
The downregulation of these proteins disrupts the normal progression of the cell cycle, leading to the observed anti-proliferative effects of this compound.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in multiple myeloma cells.
Experimental Protocols
The following are summaries of the key experimental protocols used to elucidate the mechanism of action of this compound.
IRF4 Inhibition Assay
-
Objective: To determine the in vitro inhibitory activity of this compound against IRF4.
-
Methodology: A biochemical assay was utilized to measure the ability of this compound to disrupt the interaction between IRF4 and its DNA binding element. The concentration of this compound required to achieve 50% inhibition (IC50) was determined.
Cell Proliferation Assay
-
Objective: To assess the anti-proliferative effects of this compound on multiple myeloma cell lines.
-
Cell Lines: IRF4-high expressing NCI-H929 and MM.1R cells were used.
-
Methodology: Cells were treated with varying concentrations of this compound for a specified period. Cell viability was measured using a standard method, such as the MTT or CellTiter-Glo assay. The IC50 values were calculated from the dose-response curves.
Surface Plasmon Resonance (SPR)
-
Objective: To measure the binding affinity of this compound to the IRF4-DBD.
-
Methodology: Recombinant IRF4-DBD was immobilized on a sensor chip. Different concentrations of this compound were flowed over the chip, and the binding kinetics were monitored in real-time. The dissociation constant (KD) was calculated from the association and dissociation rates.
Western Blot Analysis
-
Objective: To determine the effect of this compound on the expression of downstream target proteins.
-
Methodology: Multiple myeloma cells were treated with this compound. Cell lysates were prepared, and proteins were separated by SDS-PAGE. The separated proteins were transferred to a membrane and probed with specific antibodies against IRF4 downstream targets (e.g., c-Myc, Cyclin D1) and cell cycle-related proteins.
In Vivo Tumor Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology: Human multiple myeloma cells were implanted subcutaneously into immunocompromised mice. Once tumors were established, mice were treated with this compound or a vehicle control. Tumor growth was monitored over time. At the end of the study, tumors were excised and weighed.[1]
Experimental Workflow Diagram
Caption: A logical workflow of the discovery and characterization of this compound.
Preclinical Efficacy and Therapeutic Potential
In vivo studies using a multiple myeloma tumor xenograft model have demonstrated that this compound effectively inhibits tumor proliferation.[1] Notably, the anti-tumor efficacy of this compound was reported to be significantly better than that of the clinically used drug lenalidomide, and it did not exhibit significant toxicity in the preclinical models.[1] These findings underscore the potential of this compound as a promising lead compound for the development of a novel anti-multiple myeloma agent.[1]
Conclusion
This compound represents a significant advancement in the targeted therapy of multiple myeloma. Its well-defined mechanism of action, centered on the direct inhibition of the key oncogenic driver IRF4, provides a strong rationale for its further development. The potent and selective anti-proliferative activity of this compound in preclinical models, coupled with its favorable in vivo efficacy and safety profile, positions it as a highly promising candidate for future clinical investigation in patients with multiple myeloma.
References
SH514: A Novel, Orally Active IRF4 Inhibitor for Multiple Myeloma
A Technical Whitepaper for Drug Development Professionals
Executive Summary
Interferon Regulatory Factor 4 (IRF4) is a critical transcription factor for the survival and proliferation of multiple myeloma (MM) cells, making it a prime therapeutic target. SH514 has emerged as a novel, orally active small molecule inhibitor that directly targets IRF4. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical efficacy data, and detailed experimental protocols for its evaluation. This compound binds to the DNA-binding domain (DBD) of IRF4, disrupting its transcriptional activity and leading to cell cycle arrest and apoptosis in IRF4-high MM cell lines. In vivo studies demonstrate significant, dose-dependent tumor growth inhibition in xenograft models with no observable toxicity, positioning this compound as a promising clinical candidate for the treatment of multiple myeloma.
Quantitative Data Summary
The biological activity of this compound has been characterized through various in vitro and in vivo assays. The key quantitative metrics are summarized below for clarity and comparison.
Table 1: In Vitro Activity of this compound
| Parameter | Target/Cell Line | Value (µM) | Assay Type |
| IC50 | IRF4 Inhibition | 2.63[1][2] | Biochemical Assay |
| KD | IRF4-DBD Binding | 1.28[1][3][4] | Surface Plasmon Resonance (SPR) |
| IC50 | NCI-H929 Cell Proliferation | 0.08[4] | Cell Viability Assay |
| IC50 | MM.1R Cell Proliferation | 0.11[4] | Cell Viability Assay |
Table 2: In Vivo Efficacy of this compound in NCI-H929 Xenograft Model
| Dosing Regimen | Administration Route | Duration | Outcome |
| 12.5 - 25 mg/kg | Oral Gavage (daily) | 34 Days | Significant, dose-dependent tumor volume inhibition.[1] |
| 12.5 - 25 mg/kg | Oral Gavage (daily) | 34 Days | No significant toxicity; mouse body weight showed an increasing trend.[1] |
Mechanism of Action and Signaling Pathway
This compound exerts its anti-myeloma effects by directly binding to the DNA-binding domain (DBD) of the IRF4 protein.[1][3][4] This interaction sterically hinders the binding of IRF4 to its consensus DNA sequences, thereby inhibiting its function as a transcription factor.[1][3] The inhibition of IRF4 leads to a cascade of downstream effects, including the downregulation of critical oncogenes like CMYC and cell cycle regulators.[1][2][4] This culminates in G1 phase cell cycle arrest, induction of DNA damage (evidenced by increased γH2AX), and suppression of pro-survival signaling pathways such as AKT and ERK.[1]
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize this compound.
Surface Plasmon Resonance (SPR) for Binding Kinetics
This protocol determines the binding affinity (KD) of this compound to the IRF4-DBD.
-
Instrumentation: Biacore S200 or equivalent SPR system.[3]
-
Reagents:
-
Purified recombinant human IRF4-DBD protein.
-
SPR running buffer: PBS, 0.05% (v/v) Tween20, 0.25 mM TCEP, pH 7.4.[3]
-
This compound dissolved in DMSO and diluted in running buffer.
-
Immobilization reagents (e.g., EDC/NHS).
-
-
Procedure:
-
Covalently immobilize the IRF4-DBD protein onto a sensor chip surface using standard amine coupling chemistry.
-
Prepare a serial dilution of this compound in running buffer. A typical concentration range would be 0.1 to 10 µM.
-
Inject the this compound dilutions over the sensor chip surface at a constant flow rate (e.g., 30 µL/min).[3]
-
Monitor the association and dissociation phases in real-time, recording the response units (RU).
-
Regenerate the sensor surface between injections using a low pH glycine (B1666218) solution or a high salt buffer (e.g., 1 M NaCl) to remove bound this compound.[3]
-
Perform double-referencing by subtracting the signal from a reference flow cell and a blank buffer injection.[3]
-
Fit the resulting sensorgrams to a 1:1 binding model to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
-
Cell Viability / Proliferation Assay (MTT-based)
This assay measures the cytotoxic effect of this compound on multiple myeloma cell lines.
-
Cell Lines: NCI-H929, MM.1R (IRF4-high).
-
Reagents:
-
Complete growth medium: RPMI-1640 supplemented with 10% FBS and 0.05 mM 2-mercaptoethanol.
-
This compound stock solution in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or acidified isopropanol).
-
-
Procedure:
-
Seed NCI-H929 or MM.1R cells into 96-well plates at a density of 4 x 10^5 viable cells/mL.
-
Allow cells to adhere/stabilize for a few hours.
-
Treat cells with a serial dilution of this compound (e.g., 0.01 µM to 50 µM) for 72 hours.[1] Include a DMSO vehicle control.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C to allow formazan (B1609692) crystal formation.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results against the drug concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Western Blot Analysis
This protocol is used to detect changes in protein expression levels downstream of IRF4 inhibition.
-
Reagents:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies against: p-AKT (Ser473), total AKT, p-ERK, total ERK, Cyclin D1, Cyclin E1, CDC2, CMYC, γH2AX, and β-actin (loading control).
-
HRP-conjugated secondary antibodies.
-
ECL Western Blotting Substrate.
-
-
Procedure:
-
Seed NCI-H929 or MM.1R cells and treat with this compound (e.g., 0.1, 0.5, 1 µM) or vehicle for 24 hours.[1]
-
Harvest cells, wash with cold PBS, and lyse on ice.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein lysate per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C, using dilutions recommended by the manufacturer.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Wash again and apply ECL substrate.
-
Visualize protein bands using a chemiluminescence imaging system.
-
Cell Cycle Analysis by Flow Cytometry
This protocol assesses the effect of this compound on cell cycle distribution.
-
Reagents:
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS).[5]
-
70% cold ethanol (B145695).
-
-
Procedure:
-
Treat NCI-H929 cells with this compound (e.g., 0, 0.25, 0.5 µM) for 24 hours.[1]
-
Harvest approximately 1 x 10^6 cells per sample and wash with PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing, then incubate at -20°C for at least 2 hours.[5]
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[5]
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events.
-
Use analysis software to model the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
In Vivo Subcutaneous Xenograft Model
This protocol evaluates the anti-tumor efficacy of this compound in a mouse model.
-
Animal Model: BALB/c nude or other immunodeficient mice (e.g., SCID).[1][6]
-
Cell Line: NCI-H929 human multiple myeloma cells.
-
Procedure:
-
Subcutaneously inject 1 x 10^7 NCI-H929 cells, resuspended in a 1:1 mixture of PBS and Matrigel, into the right flank of each mouse.[1][2]
-
Monitor tumor growth regularly using caliper measurements.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., vehicle control, 12.5 mg/kg this compound, 25 mg/kg this compound).
-
Administer this compound or vehicle daily via oral gavage.
-
Measure tumor volume and mouse body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Continue treatment for the specified duration (e.g., 34 days).[1]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if required.
-
Plot the mean tumor volume and body weight for each group over time to assess efficacy and toxicity.
-
Experimental and Logical Workflows
Visualizing the workflow for inhibitor characterization and the in vivo study design provides a clear roadmap for preclinical evaluation.
References
The Discovery and Synthesis of SH514: A Potent IRF4 Inhibitor for Multiple Myeloma
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
SH514 is a novel, potent, and selective small-molecule inhibitor of Interferon Regulatory Factor 4 (IRF4), a critical transcription factor implicated in the pathogenesis of multiple myeloma (MM). This document provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound. It is intended to serve as a technical guide for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting IRF4 in hematological malignancies. This whitepaper summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Introduction
Multiple myeloma is a B-cell malignancy characterized by the proliferation of malignant plasma cells in the bone marrow. Interferon Regulatory Factor 4 (IRF4) is a member of the IRF family of transcription factors and a key regulator of lymphocyte development and function. In multiple myeloma, IRF4 is overexpressed and plays a crucial role in tumor cell survival and proliferation, making it a compelling therapeutic target.[1] The discovery of this compound as a direct inhibitor of IRF4 represents a significant advancement in the development of targeted therapies for this challenging disease.[1]
Discovery of this compound
This compound was identified through the screening of a small library of steroid analogs.[1] The initial hit, a bisnoralcohol (BA) derivative designated as compound 18, exhibited inhibitory activity against IRF4 with an IC50 of 13.46 μM.[1] A series of BA derivatives were then synthesized and evaluated, leading to the identification of compound 41, subsequently named this compound, which demonstrated the highest potency.[1]
Synthesis of this compound
This compound is a derivative of bisnoralcohol. While the precise, step-by-step synthesis protocol for this compound is proprietary, a plausible synthetic route can be inferred from related literature on the synthesis of thiazole-fused bisnoralcohol derivatives. The general strategy involves the modification of the bisnoralcohol scaffold.
A likely synthetic approach begins with the commercially available bisnoralcohol (BA). The synthesis would proceed through a series of reactions to introduce the specific chemical moieties that confer its high-affinity binding to the IRF4 DNA-binding domain.
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of IRF4, binding directly to its DNA-binding domain (IRF4-DBD).[1] This interaction blocks the transcriptional activity of IRF4, leading to the suppression of downstream target genes critical for multiple myeloma cell survival and proliferation.[1]
Quantitative Biological Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Description |
| IRF4 Inhibition IC50 | 2.63 μM | Concentration of this compound required to inhibit 50% of IRF4 activity in a biochemical assay.[1] |
| NCI-H929 Cell Proliferation IC50 | 0.08 μM | Concentration of this compound required to inhibit 50% of proliferation in the IRF4-high NCI-H929 multiple myeloma cell line.[1] |
| MM.1R Cell Proliferation IC50 | 0.11 μM | Concentration of this compound required to inhibit 50% of proliferation in the IRF4-high MM.1R multiple myeloma cell line.[1] |
| IRF4-DBD Binding KD | 1.28 μM | Dissociation constant for the binding of this compound to the IRF4 DNA-binding domain, indicating high binding affinity.[1] |
Signaling Pathway
This compound exerts its anti-myeloma effects by inhibiting the IRF4 signaling pathway. This leads to the downregulation of several key genes and proteins involved in cell cycle progression and cellular metabolism.
Mechanistic studies have demonstrated that this compound suppresses the expression of downstream genes of IRF4, including CCNC, CANX, E2F5, CMYC, HK2, and Blimp1.[1] Furthermore, it inhibits the expression of cell cycle-related proteins such as CDC2, Cyclin B1, Cyclin D1, Cyclin E1, and CMYC in multiple myeloma cells.[1]
In Vivo Efficacy
In preclinical xenograft models of multiple myeloma, this compound has demonstrated significant antitumor efficacy.[1] Treatment with this compound effectively inhibited the proliferation of MM tumors and showed superior antitumor activity compared to the clinically used drug lenalidomide.[1] Importantly, this compound did not exhibit significant toxicity in these in vivo studies.[1]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the evaluation of this compound. These protocols are based on standard laboratory procedures and the available information on this compound.
IRF4 Inhibition Assay (General Protocol)
This assay is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against IRF4.
-
Reagents: Recombinant human IRF4 protein, a fluorescently labeled DNA probe containing the IRF4 binding site, assay buffer, and this compound.
-
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a microplate, add the recombinant IRF4 protein and the fluorescently labeled DNA probe.
-
Add the different concentrations of this compound to the wells.
-
Incubate the plate at room temperature to allow for binding.
-
Measure the fluorescence polarization or a similar readout to determine the extent of IRF4-DNA binding.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Lines: NCI-H929 and MM.1R multiple myeloma cell lines.
-
Reagents: RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin, this compound, and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Procedure:
-
Seed the multiple myeloma cells in a 96-well plate and incubate overnight.
-
Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
-
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo antitumor activity of this compound.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
Cell Line: NCI-H929 or other suitable multiple myeloma cell line.
-
Procedure:
-
Subcutaneously inject the multiple myeloma cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size.
-
Randomly assign the mice to treatment groups (e.g., vehicle control, this compound, and a positive control like lenalidomide).
-
Administer the treatments according to a predetermined schedule and route (e.g., intraperitoneal or oral).
-
Monitor tumor growth by measuring the tumor volume with calipers at regular intervals.
-
Monitor the body weight and general health of the mice to assess toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of a novel inhibitor like this compound.
Conclusion
This compound is a promising, first-in-class, direct inhibitor of the IRF4 transcription factor with potent anti-myeloma activity both in vitro and in vivo.[1] Its well-defined mechanism of action and favorable preclinical safety profile make it a strong candidate for further development as a novel therapeutic agent for the treatment of multiple myeloma and potentially other IRF4-dependent hematological malignancies. The data and protocols presented in this whitepaper provide a solid foundation for researchers to further explore the therapeutic potential of this compound and the broader strategy of targeting IRF4.
References
SH514: A Novel IRF4 Inhibitor for Multiple Myeloma Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of SH514, a novel small molecule inhibitor of Interferon Regulatory Factor 4 (IRF4), and its potential role in the treatment of multiple myeloma (MM). This document details the mechanism of action of this compound, its preclinical efficacy, and the underlying signaling pathways. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic targeting of IRF4 in hematological malignancies.
Introduction to IRF4 in Multiple Myeloma
Interferon Regulatory Factor 4 (IRF4) is a critical transcription factor in the development and survival of plasma cells, the malignant cell type in multiple myeloma.[1] Overexpression of IRF4 is a hallmark of MM and is essential for the survival of myeloma cells.[1] The dependency of MM cells on IRF4, a phenomenon often referred to as "non-oncogene addiction," makes it a highly attractive therapeutic target.[2] IRF4, in a positive feedback loop with the oncogene MYC, drives a transcriptional program that promotes cell proliferation and survival.[2] This critical role of the IRF4-MYC axis underscores the rationale for developing direct IRF4 inhibitors.
This compound: A Potent and Selective IRF4 Inhibitor
This compound is a novel bisnoralcohol derivative identified as a direct inhibitor of IRF4.[3] Preclinical studies have demonstrated its high potency and selectivity for IRF4-high expressing multiple myeloma cells.[3]
Quantitative Data on this compound Activity
The following table summarizes the key quantitative parameters of this compound's activity from in vitro studies.
| Parameter | Value | Cell Lines | Description |
| IRF4 Inhibition IC50 | 2.63 µM | - | Concentration of this compound required to inhibit 50% of IRF4 activity. |
| Cell Proliferation IC50 | 0.08 µM | NCI-H929 (IRF4-high) | Concentration of this compound required to inhibit 50% of cell proliferation in a high IRF4-expressing cell line. |
| Cell Proliferation IC50 | 0.11 µM | MM.1R (IRF4-high) | Concentration of this compound required to inhibit 50% of cell proliferation in another high IRF4-expressing cell line. |
| Binding Affinity (KD) | 1.28 µM | - | Dissociation constant for the binding of this compound to the IRF4 DNA-binding domain (DBD), indicating a strong interaction. |
Mechanism of Action of this compound
This compound exerts its anti-myeloma effects by directly binding to the DNA-binding domain of IRF4, thereby inhibiting its transcriptional activity.[3] This leads to the suppression of a network of downstream target genes crucial for MM cell survival and proliferation.
Downregulation of IRF4 Target Genes
Mechanistic studies have shown that this compound treatment leads to the suppression of several key downstream targets of IRF4, including:
-
CMYC: A critical oncogene involved in cell growth and proliferation.[3]
-
CCNC (Cyclin C): A regulator of transcription.[3]
-
CANX (Calnexin): A molecular chaperone involved in protein folding.[3]
-
E2F5: A transcription factor involved in cell cycle regulation.[3]
-
HK2 (Hexokinase 2): An enzyme involved in glycolysis.[3]
-
Blimp1 (PRDM1): A master regulator of plasma cell differentiation.[3]
Impact on Cell Cycle and Apoptosis
By inhibiting the IRF4-MYC axis and its downstream targets, this compound induces cell cycle arrest and apoptosis in multiple myeloma cells. Specifically, this compound has been shown to inhibit the expression of key cell cycle-related proteins:[3]
-
CDC2 (CDK1)
-
Cyclin B1
-
Cyclin D1
-
Cyclin E1
The inhibition of these proteins disrupts the normal progression of the cell cycle, leading to a halt in cell division and subsequent programmed cell death.
Signaling Pathway and Experimental Workflow Visualizations
IRF4-MYC Signaling Pathway in Multiple Myeloma
The following diagram illustrates the IRF4-MYC autoregulatory loop and the downstream effects that are disrupted by this compound.
References
Understanding the Binding Affinity of SH514 to IRF4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of SH514, a novel inhibitor, to Interferon Regulatory Factor 4 (IRF4), a key transcription factor implicated in the pathogenesis of multiple myeloma and other lymphoid malignancies. This document details the quantitative binding data, outlines the experimental methodologies for determining binding affinity, and visualizes the relevant signaling pathways and experimental workflows.
Core Data Presentation: Quantitative Binding Affinity of this compound to IRF4
The interaction between this compound and IRF4 has been characterized by several key quantitative parameters, highlighting a potent and direct binding relationship. These findings are crucial for understanding the inhibitor's mechanism of action and for the development of IRF4-targeted therapies.
| Parameter | Value | Target Domain | Method | Reference |
| Dissociation Constant (Kd) | 1.28 μM | IRF4 DNA-Binding Domain (DBD) | Not explicitly stated, likely Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) | [1][2] |
| Inhibitory Concentration (IC50) | 2.63 μM | IRF4 | Not explicitly stated | [1][2] |
| Cellular Proliferation IC50 (NCI-H929) | 0.08 μM | - | Cell Viability Assay | [1] |
| Cellular Proliferation IC50 (MM.1R) | 0.11 μM | - | Cell Viability Assay | [1] |
Summary of Findings:
This compound demonstrates a direct and potent binding affinity to the DNA-Binding Domain (DBD) of IRF4, with a dissociation constant (Kd) in the micromolar range.[1][2] This interaction translates into effective inhibition of IRF4 activity, as evidenced by the low micromolar IC50 value.[1][2] Furthermore, this compound exhibits significant anti-proliferative effects in multiple myeloma cell lines that have high expression of IRF4, with IC50 values in the nanomolar range.[1]
Experimental Protocols: Determining Binding Affinity
While the precise, step-by-step protocols used in the initial discovery of this compound are not publicly detailed, this section outlines representative methodologies for the key experiments typically employed to characterize the binding affinity of a small molecule inhibitor to its protein target.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Generalized Protocol:
-
Cell Culture and Treatment: Culture multiple myeloma cells (e.g., NCI-H929) to a desired density. Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for a specified incubation period.
-
Heating: Heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) to induce thermal denaturation of proteins.
-
Cell Lysis: Lyse the cells to release the intracellular proteins. This can be achieved through freeze-thaw cycles or by using specific lysis buffers.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed to pellet the denatured, aggregated proteins.
-
Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble proteins. The amount of soluble IRF4 at each temperature is then quantified, typically by Western blotting or ELISA. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.
Generalized Protocol:
-
Chip Preparation: Immobilize purified recombinant IRF4 protein (specifically the DNA-Binding Domain) onto a sensor chip surface.
-
Analyte Preparation: Prepare a series of dilutions of this compound in a suitable running buffer.
-
Binding Measurement: Inject the different concentrations of this compound over the sensor chip surface. The binding of this compound to the immobilized IRF4 causes a change in the refractive index at the surface, which is detected by the SPR instrument and recorded in a sensorgram.
-
Data Analysis: The association and dissociation rates are measured from the sensorgram. The dissociation constant (Kd) is then calculated from the ratio of the dissociation rate constant (kd) to the association rate constant (ka).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.
Generalized Protocol:
-
Sample Preparation: Place a solution of purified IRF4 protein in the sample cell of the calorimeter. Fill the titration syringe with a concentrated solution of this compound. Both solutions should be in the same buffer to minimize heats of dilution.
-
Titration: Perform a series of small, sequential injections of this compound into the IRF4 solution while maintaining a constant temperature.
-
Heat Measurement: The instrument measures the heat released or absorbed during each injection.
-
Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Mandatory Visualizations
Experimental Workflow for Binding Affinity Determination
Caption: Generalized experimental workflows for CETSA, SPR, and ITC.
IRF4 Signaling Pathway and Inhibition by this compound
Caption: Simplified IRF4 signaling pathway and the inhibitory action of this compound.
Mechanism of Action of this compound
This compound functions as a direct inhibitor of IRF4.[1][2] Mechanistic studies have revealed that this compound binds to the DNA-binding domain (DBD) of the IRF4 protein.[1][2] This binding event sterically hinders or induces a conformational change that prevents IRF4 from interacting with its target DNA sequences, such as Interferon-Stimulated Response Elements (ISREs) and Ets-IRF composite elements (EICEs).
By disrupting the IRF4-DNA interaction, this compound effectively abrogates the transcriptional regulatory function of IRF4. This leads to the downregulation of a suite of IRF4 downstream target genes that are critical for the survival and proliferation of multiple myeloma cells.[1] Key suppressed downstream genes include MYC, CCNC, CANX, E2F5, HK2, and Blimp1.[1] The inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in IRF4-dependent cancer cells.[2]
References
The Disruption of the IRF4 Oncogenic Axis by SH514: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism and effects of SH514, a potent and orally active inhibitor of Interferon Regulatory Factor 4 (IRF4). IRF4 is a critical transcription factor for the survival and proliferation of multiple myeloma (MM) cells, making it a compelling therapeutic target. This document details the impact of this compound on IRF4 and its downstream signaling pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions.
Introduction: IRF4 - A Master Regulator in Multiple Myeloma
Interferon Regulatory Factor 4 (IRF4) is a transcription factor of the IRF family that plays a pivotal role in the differentiation and function of B cells, T cells, and macrophages.[1][2] In the context of multiple myeloma, a malignancy of plasma cells, IRF4 is aberrantly overexpressed and acts as a master transcriptional regulator, driving a gene expression program essential for tumor cell survival and proliferation.[1][3] Myeloma cells exhibit a strong dependence on continuous IRF4 expression, a phenomenon often referred to as "IRF4 addiction."[3] This dependency makes IRF4 an attractive therapeutic target for the treatment of this currently incurable disease.[1][4]
A crucial aspect of IRF4's oncogenic activity in multiple myeloma is its formation of a positive autoregulatory loop with the proto-oncogene c-MYC.[1][3] IRF4 directly binds to the promoter of MYC and activates its transcription.[1] In turn, c-MYC promotes the transcription of IRF4, creating a vicious cycle that sustains high levels of both oncoproteins and drives the malignant phenotype.[1][5][6]
This compound: A Direct Inhibitor of IRF4
This compound has emerged as a promising preclinical candidate for the targeted inhibition of IRF4.[4][7] It is an orally active small molecule that directly targets the DNA-binding domain (DBD) of IRF4, thereby preventing its interaction with target DNA sequences.[4][7] This mechanism of action effectively shuts down the transcriptional activity of IRF4, leading to the suppression of its downstream targets and subsequent anti-myeloma effects.
Quantitative Efficacy of this compound
The potency of this compound has been characterized through various biochemical and cell-based assays. The following table summarizes the key quantitative data reported for this compound.
| Parameter | Value | Cell Lines / Conditions | Reference |
| IRF4 Inhibition (IC50) | 2.63 µM | Biochemical Assay | [4][7] |
| Binding Affinity (KD) to IRF4-DBD | 1.28 µM | [4][7] | |
| Anti-proliferative Activity (IC50) | 0.08 µM | NCI-H929 (IRF4-high) | [4] |
| Anti-proliferative Activity (IC50) | 0.11 µM | MM.1R (IRF4-high) | [4] |
The Impact of this compound on IRF4 Downstream Targets
By inhibiting IRF4, this compound triggers a cascade of effects on the expression of numerous downstream genes critical for the survival and proliferation of multiple myeloma cells. The primary and most well-documented downstream effect is the disruption of the IRF4-MYC autoregulatory loop.
Downregulation of Key Oncogenic and Cell Cycle Genes
Treatment of IRF4-dependent multiple myeloma cells with this compound leads to a concentration-dependent decrease in the expression of several key downstream targets.[4][7] This includes the critical oncoprotein c-MYC and the plasma cell differentiation factor Blimp1 (encoded by the PRDM1 gene).[4] Furthermore, this compound significantly impacts the expression of proteins that regulate the cell cycle.[4][7]
The table below summarizes the key IRF4 downstream targets affected by this compound.
| Downstream Target | Gene/Protein | Effect of this compound | Cellular Function | Reference |
| c-MYC | CMYC | Downregulation | Transcription factor, cell cycle progression, proliferation | [4][7] |
| Blimp1 | PRDM1 | Downregulation | Transcription factor, plasma cell differentiation | [4] |
| Cyclin C | CCNC | Downregulation | Cell cycle regulation | [4] |
| Calnexin | CANX | Downregulation | Protein folding | [4] |
| E2F5 | E2F5 | Downregulation | Transcription factor, cell cycle regulation | [4] |
| Hexokinase 2 | HK2 | Downregulation | Glucose metabolism | [4] |
| CDC2 | CDC2 | Downregulation | Cell cycle progression (G2/M transition) | [4][7] |
| Cyclin B1 | CCNB1 | Downregulation | Cell cycle progression (G2/M transition) | [4][7] |
| Cyclin D1 | CCND1 | Downregulation | Cell cycle progression (G1/S transition) | [4][7] |
| Cyclin E1 | CCNE1 | Downregulation | Cell cycle progression (G1/S transition) | [4][7] |
| p-AKT | Downregulation | Cell survival, proliferation | [7] | |
| p-ERK | Downregulation | Cell proliferation, differentiation | [7] | |
| γH2AX | Upregulation | DNA damage marker | [7] |
Signaling Pathway Disruption
The inhibitory action of this compound on IRF4 leads to the collapse of the oncogenic signaling network that sustains multiple myeloma cells. The following diagram illustrates the IRF4 signaling pathway and the point of intervention by this compound.
Caption: this compound inhibits IRF4, disrupting the IRF4-MYC loop and downstream targets.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's effects on IRF4 and its downstream targets.
Cell Culture
-
Cell Lines: NCI-H929 and MM.1R multiple myeloma cell lines are commonly used due to their high IRF4 expression.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Western Blot Analysis
This protocol is for assessing the protein expression levels of IRF4 and its downstream targets.
-
Cell Lysis:
-
Treat cells with varying concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 24 hours).
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., IRF4, c-MYC, Cyclin D1, p-AKT, γH2AX, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software.
-
Quantitative Real-Time PCR (qRT-PCR)
This protocol is for measuring the mRNA expression levels of IRF4 downstream target genes.
-
RNA Extraction:
-
Treat cells with this compound or DMSO as described for Western blotting.
-
Extract total RNA from the cells using a commercial RNA isolation kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from an equal amount of total RNA (e.g., 1 µg) using a reverse transcription kit.
-
-
Real-Time PCR:
-
Perform real-time PCR using a SYBR Green-based PCR master mix and gene-specific primers for the target genes (MYC, PRDM1, CCND1, etc.) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Run the PCR reaction in a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
Cell Viability Assay
This protocol is for determining the anti-proliferative effect of this compound.
-
Cell Seeding:
-
Seed multiple myeloma cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
-
Drug Treatment:
-
Treat the cells with a serial dilution of this compound or DMSO for 72 hours.
-
-
Viability Assessment:
-
Add a cell viability reagent such as CellTiter-Glo® (Promega) or MTT to each well.
-
Measure the luminescence or absorbance according to the manufacturer's protocol using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO-treated control.
-
Determine the IC50 value by plotting the cell viability against the drug concentration and fitting the data to a dose-response curve.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for investigating the effects of this compound.
Caption: Workflow for studying this compound's effects on multiple myeloma cells.
Conclusion
This compound represents a promising therapeutic agent that effectively targets the IRF4 oncogenic pathway in multiple myeloma. By directly inhibiting the DNA-binding activity of IRF4, this compound disrupts the critical IRF4-MYC autoregulatory loop and downregulates a host of downstream targets essential for cell cycle progression and survival. The preclinical data strongly support the continued investigation of this compound and other IRF4 inhibitors as a novel therapeutic strategy for this hematological malignancy. The experimental protocols detailed in this guide provide a framework for researchers to further explore the mechanism of action of this compound and to evaluate its potential in a clinical setting.
References
- 1. IRF4: Immunity. Malignancy! Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular interactions of IRF4 in B cell development and malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IRF4 Addiction in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of bisnoralcohol derivatives as novel IRF4 inhibitors for the treatment of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Dissecting the impact of bromodomain inhibitors on the Interferon Regulatory Factor 4-MYC oncogenic axis in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Preliminary In Vitro Efficacy of SH514: A Technical Overview for Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preliminary in vitro studies of SH514, a novel small molecule inhibitor of Interferon Regulatory Factor 4 (IRF4). This compound has demonstrated potent anti-proliferative activity in multiple myeloma (MM) cell lines, suggesting its potential as a therapeutic agent for this hematological malignancy. This document summarizes the key quantitative findings, details the experimental methodologies employed in these initial studies, and visualizes the proposed mechanism of action and experimental workflow. The intended audience for this guide includes researchers, scientists, and professionals involved in drug discovery and development.
Quantitative Data Summary
The in vitro efficacy of this compound has been characterized through its inhibitory concentration (IC₅₀) against its direct target, IRF4, its anti-proliferative effects on IRF4-high expressing multiple myeloma cell lines, and its binding affinity to the IRF4 DNA-binding domain (DBD). These key quantitative metrics are summarized below.
| Parameter | Value | Description |
| IRF4 Inhibition (IC₅₀) | 2.63 µM | Concentration of this compound required to inhibit 50% of IRF4 activity in an in vitro assay. |
| NCI-H929 Cell Proliferation (IC₅₀) | 0.08 µM | Concentration of this compound required to inhibit the proliferation of the NCI-H929 multiple myeloma cell line by 50%.[1] |
| MM.1R Cell Proliferation (IC₅₀) | 0.11 µM | Concentration of this compound required to inhibit the proliferation of the MM.1R multiple myeloma cell line by 50%.[1] |
| IRF4-DBD Binding Affinity (Kd) | 1.28 µM | The equilibrium dissociation constant, indicating the binding affinity of this compound to the DNA-binding domain of IRF4.[1] |
Experimental Workflow
The preliminary in vitro evaluation of this compound followed a structured workflow to characterize its biochemical activity, cellular efficacy, and mechanism of action. The key stages of this workflow are depicted in the diagram below.
Experimental Protocols
This section provides detailed methodologies for the key experiments conducted to evaluate the in vitro efficacy of this compound.
In Vitro IRF4 Inhibition Assay (IC₅₀ Determination)
This protocol outlines a representative method for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against IRF4 using a fluorescence polarization (FP) assay.
-
Objective: To quantify the inhibitory effect of this compound on the interaction between IRF4 and its DNA binding element.
-
Principle: The assay measures the change in polarization of fluorescently labeled DNA upon binding to the IRF4 protein. Inhibition of this interaction by this compound results in a decrease in fluorescence polarization.
-
Materials:
-
Recombinant human IRF4 DNA-binding domain (DBD) protein.
-
Fluorescently labeled double-stranded DNA probe containing the IRF4 binding site.
-
Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20, pH 7.5).
-
This compound stock solution in DMSO.
-
384-well, low-volume, black microplates.
-
Plate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer to achieve the final desired concentrations.
-
Add a fixed concentration of the fluorescently labeled DNA probe to all wells of the microplate.
-
Add the diluted this compound or DMSO (vehicle control) to the respective wells.
-
Initiate the reaction by adding a fixed concentration of the IRF4 DBD protein to all wells, except for the "no protein" control wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Cell Proliferation Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the anti-proliferative effects of this compound on multiple myeloma cell lines.
-
Objective: To determine the IC₅₀ of this compound for inhibiting the proliferation of NCI-H929 and MM.1R cells.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
-
Materials:
-
NCI-H929 and MM.1R multiple myeloma cell lines.
-
Complete culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).
-
This compound stock solution in DMSO.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well flat-bottom microplates.
-
Microplate reader capable of measuring absorbance at 570 nm.
-
-
Procedure:
-
Seed the NCI-H929 or MM.1R cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare a serial dilution of this compound in complete culture medium from the DMSO stock.
-
Add 100 µL of the diluted this compound or medium with DMSO (vehicle control) to the appropriate wells.
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Western Blot Analysis of IRF4 Downstream Targets
This protocol details the methodology for analyzing the protein expression levels of IRF4 downstream targets in multiple myeloma cells following treatment with this compound.
-
Objective: To determine the effect of this compound on the protein levels of CCNC, CANX, E2F5, CMYC, HK2, Blimp1, CDC2, Cyclin B1, Cyclin D1, and Cyclin E1.
-
Principle: Proteins are separated by size via SDS-PAGE, transferred to a membrane, and detected using specific primary and secondary antibodies.
-
Materials:
-
NCI-H929 or MM.1R cells.
-
This compound.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies specific for CCNC, CANX, E2F5, CMYC, HK2, Blimp1, CDC2, Cyclin B1, Cyclin D1, Cyclin E1, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
-
-
Procedure:
-
Treat NCI-H929 or MM.1R cells with this compound at various concentrations for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
-
This compound Mechanism of Action: IRF4 Signaling Pathway
This compound exerts its anti-myeloma effects by directly inhibiting IRF4, a critical transcription factor for the survival and proliferation of multiple myeloma cells. The binding of this compound to the DNA-binding domain of IRF4 prevents it from regulating the expression of its downstream target genes. This disruption of the IRF4 signaling cascade leads to cell cycle arrest and ultimately, a reduction in tumor cell proliferation. A simplified representation of the IRF4 signaling pathway and the inhibitory action of this compound is presented below.
Mechanistic studies have demonstrated that treatment with this compound leads to the suppression of key IRF4 downstream target genes, including CCNC, CANX, E2F5, CMYC, HK2, and Blimp1.[1] Furthermore, this compound was shown to inhibit the expression of crucial cell cycle-related proteins such as CDC2, Cyclin B1, Cyclin D1, and Cyclin E1, providing a molecular basis for its potent anti-proliferative effects in multiple myeloma cells.[1]
Conclusion
The preliminary in vitro data for this compound strongly support its development as a potential therapeutic agent for multiple myeloma. Its potent and selective inhibition of IRF4, coupled with its significant anti-proliferative activity in IRF4-dependent multiple myeloma cell lines, establishes a clear rationale for further preclinical investigation. The detailed experimental protocols and the elucidated mechanism of action provided in this guide offer a solid foundation for future studies aimed at advancing this compound towards clinical application.
References
SH514 and its impact on MM cell proliferation
An In-Depth Technical Guide on SH514 and its Impact on Multiple Myeloma Cell Proliferation
Introduction
Multiple Myeloma (MM) is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. A key transcription factor implicated in the survival and progression of MM is the Interferon Regulatory Factor 4 (IRF4).[1] IRF4 is consistently overexpressed in MM cells and plays a crucial role in mediating tumor progression, making it a compelling therapeutic target.[1] This document provides a detailed overview of this compound, a novel, orally active small molecule inhibitor of IRF4, and its impact on multiple myeloma cell proliferation. We will delve into its mechanism of action, present key quantitative data, outline relevant experimental protocols, and visualize the associated signaling pathways.
Mechanism of Action of this compound
This compound functions as a direct inhibitor of IRF4.[1][2] Its primary mechanism involves binding to the DNA-binding domain (DBD) of the IRF4 protein.[1][2] This interaction sterically hinders the ability of IRF4 to bind to its target DNA sequences, thereby inhibiting its transcriptional regulatory function. The compound exhibits a high affinity for the IRF4-DBD, with a dissociation constant (KD) of 1.28 μM.[1][2] this compound demonstrates selective and potent inhibitory effects on MM cell lines that exhibit high expression levels of IRF4, while showing no cytotoxicity towards normal cells.[1][2]
Impact on Multiple Myeloma Cell Proliferation
This compound effectively suppresses the proliferation of multiple myeloma cells. This anti-proliferative effect is particularly pronounced in MM cell lines with high IRF4 expression, such as NCI-H929 and MM.1R.[1][2] The inhibitory activity of this compound has been quantified through various in vitro assays, with the key findings summarized in the table below.
Quantitative Data Summary
| Parameter | Cell Line / Target | Value | Reference |
| IC50 (IRF4 Inhibition) | IRF4 | 2.63 μM | [1][2] |
| IC50 (Cell Proliferation) | NCI-H929 | 0.08 μM | [1] |
| IC50 (Cell Proliferation) | MM.1R | 0.11 μM | [1] |
| Binding Affinity (KD) | IRF4-DBD | 1.28 μM | [1][2] |
Table 1: Summary of in vitro potency and binding affinity of this compound.
Molecular Mechanisms of this compound Action
The anti-proliferative effects of this compound are underpinned by several distinct molecular events that collectively disrupt essential cellular processes in MM cells.
Downregulation of IRF4 Downstream Targets
By inhibiting IRF4's transcriptional activity, this compound leads to a concentration-dependent downregulation of key IRF4 downstream target genes.[1][2] These genes are critically involved in cell cycle progression and metabolism.
| Downregulated Gene | Function |
| CMYC | Oncogene, transcription factor, promotes cell proliferation |
| CCNC | Cyclin C, involved in cell cycle control |
| CANX | Calnexin, molecular chaperone |
| E2F5 | Transcription factor, regulates cell cycle |
| HK2 | Hexokinase 2, involved in glycolysis |
| Blimp1 | (PRDM1) Master regulator of plasma cell differentiation |
Table 2: Key IRF4 downstream target genes downregulated by this compound.
Cell Cycle Arrest
Mechanistic studies have demonstrated that this compound induces cell cycle arrest at the G1 phase in a concentration-dependent manner in NCI-H929 cells.[2] This is a direct consequence of the downregulation of critical cell cycle regulatory proteins. This compound treatment leads to a marked reduction in the expression of CDC2, Cyclin B1, Cyclin D1, Cyclin E1, and CMYC in both NCI-H929 and MM.1R cells.[1][2]
Induction of DNA Damage
In addition to its effects on the cell cycle, this compound has been shown to induce DNA damage in MM cells. This is evidenced by an increase in the expression of phosphorylated H2A histone family member X (γH2AX), a sensitive marker of DNA double-strand breaks.[2]
References
Early Research on the Toxicity Profile of SH514: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the publicly available early research on the toxicity and mechanism of action of SH514. The primary data originates from the abstract of a 2025 publication in the European Journal of Medicinal Chemistry. Detailed quantitative toxicity data and comprehensive experimental protocols are not available in the public domain at the time of this writing.
Introduction
This compound is a novel small molecule inhibitor of Interferon Regulatory Factor 4 (IRF4), a transcription factor implicated in the pathogenesis of multiple myeloma. By binding to the DNA-binding domain of IRF4, this compound disrupts its transcriptional activity, leading to the suppression of downstream oncogenic signaling pathways and inhibition of tumor cell proliferation. Early preclinical data suggests a favorable efficacy profile for this compound in multiple myeloma models. This guide provides a technical summary of the available information regarding its toxicity profile and mechanism of action.
Mechanism of Action
This compound functions as a direct inhibitor of IRF4.[1][2] It binds to the IRF4 DNA-binding domain (DBD) with a dissociation constant (KD) of 1.28 μM.[1] This interaction prevents IRF4 from regulating the expression of its target genes, which are crucial for the survival and proliferation of multiple myeloma cells. The inhibitory effect of this compound on IRF4 has an IC50 of 2.63 μM.[1][2]
The downstream effects of this compound-mediated IRF4 inhibition include the suppression of key genes such as CCNC, CANX, E2F5, CMYC, HK2, and Blimp1.[1][2] This leads to a reduction in the levels of cell cycle-related proteins, including CDC2, Cyclin B1, Cyclin D1, Cyclin E1, and CMYC, ultimately resulting in cell cycle arrest and inhibition of tumor growth.[1][2]
In Vitro Efficacy
This compound has demonstrated potent anti-proliferative activity against multiple myeloma cell lines that exhibit high expression of IRF4.[1]
| Cell Line | IC50 (μM) | Reference |
| NCI-H929 | 0.08 | [1] |
| MM.1R | 0.11 | [1] |
Preclinical Toxicity Profile
Summary of Findings
The primary research abstract reports that in vivo studies of this compound in multiple myeloma tumor models showed "no significant toxicity".[1] This suggests a favorable preliminary safety profile. However, specific details regarding the dose, duration of treatment, and the parameters monitored to assess toxicity are not publicly available.
General Experimental Protocol for In Vivo Toxicity Studies
While the specific protocol for this compound is not available, a general approach for assessing the in vivo toxicity of a novel compound in a murine model is outlined below. This is a hypothetical workflow based on standard preclinical practices.
Methodology for a General In Vivo Toxicity Study:
-
Animal Model: Typically, immunodeficient mice (e.g., BALB/c nude) are used for xenograft models of multiple myeloma. Animals are housed under specific pathogen-free conditions.
-
Acclimatization: Animals are allowed a period of acclimatization to the facility before the start of the study.
-
Grouping and Dosing: Animals are randomly assigned to a control group (receiving vehicle) and one or more treatment groups (receiving this compound at different dose levels). The route of administration could be oral, intraperitoneal, or intravenous, depending on the compound's properties. Dosing frequency can range from daily to weekly.
-
In-life Monitoring: Throughout the study, animals are monitored for:
-
Clinical Signs: Changes in behavior, posture, activity, and physical appearance.
-
Body Weight: Measured at regular intervals to assess general health.
-
Food and Water Intake: Monitored to detect any adverse effects on appetite.
-
-
Terminal Procedures: At the end of the study, animals are euthanized, and samples are collected for analysis.
-
Hematology: Blood is collected to perform a complete blood count (CBC) to assess effects on red blood cells, white blood cells, and platelets.
-
Serum Biochemistry: Blood is analyzed for markers of liver and kidney function (e.g., ALT, AST, creatinine, BUN).
-
Necropsy and Histopathology: A gross examination of all major organs is performed. Organs are weighed, and tissue samples are collected, preserved in formalin, and processed for microscopic examination by a pathologist to identify any treatment-related changes.
-
Conclusion
The available early data on this compound indicates that it is a potent inhibitor of IRF4 with promising anti-myeloma activity and a potentially favorable safety profile, as suggested by the "no significant toxicity" finding in in vivo models.[1] However, a comprehensive understanding of its toxicity profile requires access to detailed preclinical safety and toxicology data, which is not currently in the public domain. Further research and publication of full study results are necessary to fully characterize the safety of this compound for potential clinical development.
References
Investigating the Selectivity of SH514 for IRF4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity of SH514 for Interferon Regulatory Factor 4 (IRF4), a critical transcription factor in the pathogenesis of multiple myeloma and other hematological malignancies. This compound has emerged as a promising direct inhibitor of IRF4, and understanding its selectivity is paramount for its development as a therapeutic agent. This document summarizes key quantitative data, details the experimental protocols used to assess its selectivity and mechanism of action, and provides visual representations of the relevant biological pathways and experimental workflows.
Quantitative Data Summary
This compound demonstrates a high affinity and selective inhibitory activity against IRF4. The following tables summarize the key quantitative metrics reported for this compound.
Table 1: In Vitro Binding Affinity and Inhibitory Activity of this compound against IRF4
| Parameter | Value (µM) | Method | Target Domain |
| IC50 | 2.63 | In vitro IRF4 Inhibition Assay | Full-length IRF4 |
| Kd | 1.28 | Surface Plasmon Resonance (SPR) | IRF4 DNA-Binding Domain (DBD) |
Table 2: Anti-proliferative Activity of this compound in Multiple Myeloma (MM) Cell Lines
| Cell Line | IRF4 Expression Level | IC50 (µM) |
| NCI-H929 | High | 0.08 |
| MM.1R | High | 0.11 |
| RPMI-8226 | Low | Weaker inhibitory effects noted |
Mechanism of Action and Selectivity
This compound exerts its effect by directly binding to the DNA-binding domain (DBD) of IRF4, thereby inhibiting its interaction with DNA.[1] This prevents the transcription of IRF4 target genes that are crucial for the survival and proliferation of multiple myeloma cells.
A key indicator of this compound's selectivity comes from cellular thermal shift assays (CETSA), which measure the thermal stability of a target protein in the presence of a ligand. In these assays, this compound was found to decrease the thermal stability of IRF4, while having virtually no effect on the stability of IRF3, another member of the Interferon Regulatory Factor family. This provides strong evidence for the selective engagement of this compound with IRF4 within a cellular context.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the context of this compound's action and the methods used to characterize it, the following diagrams are provided.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
In Vitro IRF4 Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against IRF4.
-
Principle: This assay measures the ability of this compound to inhibit the DNA-binding activity of IRF4 in a cell-free system. A common method is a fluorescence polarization (FP)-based assay.
-
Protocol:
-
Reagents and Materials:
-
Recombinant human IRF4 protein (full-length or DNA-binding domain).
-
Fluorescently labeled DNA probe containing the IRF4 consensus binding site (e.g., 5'-FAM-labeled oligonucleotide).
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 1 mM DTT, 0.01% Triton X-100, 5% glycerol).
-
This compound serially diluted in DMSO.
-
384-well, low-volume, black microplates.
-
-
Procedure:
-
Add 10 µL of assay buffer containing the fluorescently labeled DNA probe (final concentration ~2-5 nM) to each well of the microplate.
-
Add 0.1 µL of serially diluted this compound or DMSO (vehicle control) to the respective wells.
-
Add 10 µL of assay buffer containing recombinant IRF4 protein (final concentration sufficient to achieve ~80% of maximal polarization signal) to all wells except for the "no protein" control.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure fluorescence polarization using a suitable plate reader.
-
-
Data Analysis:
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.
-
-
Surface Plasmon Resonance (SPR) for Binding Affinity
-
Objective: To determine the equilibrium dissociation constant (Kd) for the binding of this compound to the IRF4 DNA-binding domain (DBD).
-
Principle: SPR measures the real-time interaction between a ligand (this compound) and an analyte (IRF4-DBD) by detecting changes in the refractive index at the surface of a sensor chip.
-
Protocol:
-
Reagents and Materials:
-
Recombinant human IRF4-DBD with a tag for immobilization (e.g., His-tag).
-
SPR sensor chip (e.g., CM5 chip for amine coupling, or a Ni-NTA chip for His-tag capture).
-
Immobilization buffers (e.g., for amine coupling: EDC/NHS, ethanolamine).
-
Running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).
-
This compound serially diluted in running buffer.
-
-
Procedure:
-
Immobilize the recombinant IRF4-DBD onto the sensor chip according to the manufacturer's instructions.
-
Inject a series of concentrations of this compound over the chip surface at a constant flow rate.
-
After each injection, allow for a dissociation phase where running buffer flows over the chip.
-
Regenerate the sensor surface between different concentrations of this compound if necessary.
-
-
Data Analysis:
-
The binding response is measured in resonance units (RU).
-
The Kd is calculated by fitting the steady-state binding responses against the this compound concentrations to a 1:1 binding model.
-
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement and Selectivity
-
Objective: To confirm the direct binding of this compound to IRF4 in a cellular environment and to assess its selectivity against other proteins like IRF3.
-
Principle: Ligand binding can alter the thermal stability of a protein. CETSA measures the amount of soluble protein remaining after heating cell lysates to various temperatures. A shift in the melting curve indicates target engagement.
-
Protocol:
-
Reagents and Materials:
-
Multiple myeloma cell line (e.g., NCI-H929).
-
This compound.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibodies against IRF4 and IRF3 for Western blotting.
-
-
Procedure:
-
Culture cells to a sufficient density and treat with this compound (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Harvest and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
-
Detection and Analysis:
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using antibodies specific for IRF4 and IRF3.
-
Quantify the band intensities for each temperature point.
-
Plot the relative protein amount against the temperature to generate melting curves for both vehicle- and this compound-treated samples. A shift in the melting curve for IRF4 in the presence of this compound, but not for IRF3, demonstrates selective target engagement.
-
-
Cell Proliferation Assay
-
Objective: To determine the anti-proliferative effect of this compound on multiple myeloma cell lines with varying IRF4 expression levels.
-
Principle: A viability dye (e.g., resazurin (B115843) or a tetrazolium salt like MTT) is used to measure the metabolic activity of the cells, which correlates with the number of viable cells.
-
Protocol:
-
Reagents and Materials:
-
Multiple myeloma cell lines (e.g., NCI-H929, MM.1R, RPMI-8226).
-
Cell culture medium and supplements.
-
This compound serially diluted in culture medium.
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™).
-
96-well clear or opaque-walled microplates.
-
-
Procedure:
-
Seed the cells at an appropriate density in a 96-well plate and allow them to adhere or stabilize overnight.
-
Treat the cells with a range of concentrations of this compound for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
-
Western Blotting for Downstream Signaling
-
Objective: To investigate the effect of this compound on the expression of IRF4 downstream target proteins.
-
Principle: Western blotting is used to detect and quantify the levels of specific proteins in cell lysates.
-
Protocol:
-
Reagents and Materials:
-
Multiple myeloma cell lines.
-
This compound.
-
Cell lysis buffer.
-
Primary antibodies against p-AKT, p-ERK, CDC2, Cyclin B1, Cyclin D1, Cyclin E1, and c-MYC.
-
Loading control antibody (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize them to the loading control.
-
Compare the protein levels in this compound-treated samples to the vehicle-treated control to determine the effect on downstream signaling.[1]
-
-
References
Methodological & Application
Application Notes and Protocols for SH514 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction to SH514
This compound is a potent and selective small molecule inhibitor of Interferon Regulatory Factor 4 (IRF4), a key transcription factor in the survival and proliferation of certain hematological malignancies, particularly multiple myeloma (MM).[1] IRF4 is overexpressed in MM cells and plays a crucial role in regulating the expression of genes essential for tumor cell survival and growth.[1]
Mechanism of Action: this compound functions by directly binding to the DNA-binding domain (DBD) of IRF4.[1] This interaction prevents IRF4 from binding to its target DNA sequences, thereby inhibiting the transcription of its downstream target genes. Key downstream targets of IRF4 that are suppressed by this compound include critical cell cycle regulators and oncogenes such as c-MYC, Cyclin D1, Cyclin E1, CDC2, and Blimp1.[1] By disrupting this signaling pathway, this compound effectively inhibits the proliferation of cancer cells that are dependent on IRF4 signaling and can induce apoptosis.
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations of this compound in relevant assays and cell lines. This data can be used as a starting point for designing experiments.
| Parameter | Cell Line/Target | Value | Reference |
| IC50 (IRF4 Inhibition) | Biochemical Assay | 2.63 µM | [1] |
| IC50 (Cell Proliferation) | NCI-H929 (MM) | 0.08 µM | [1] |
| IC50 (Cell Proliferation) | MM.1R (MM) | 0.11 µM | [1] |
| Binding Affinity (KD) | IRF4-DBD | 1.28 µM | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of the this compound stock solution is critical for obtaining reproducible results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required amount of this compound powder and DMSO.
-
In a sterile microcentrifuge tube, dissolve the this compound powder in the calculated volume of DMSO.
-
Vortex thoroughly to ensure the compound is completely dissolved. A brief sonication may be used if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity. It is recommended to include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) in all experiments.
Cell Viability Assay (MTT Assay)
This protocol describes how to assess the effect of this compound on the viability of multiple myeloma cell lines using a colorimetric MTT assay.
Materials:
-
Multiple myeloma cell lines (e.g., NCI-H929, MM.1R)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed the multiple myeloma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cells to attach and resume growth.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested starting concentration range is 0.01 µM to 10 µM.
-
Add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (blank) and vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Incubate the plate at room temperature in the dark for 2-4 hours, or until the crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the detection of this compound-induced apoptosis using flow cytometry with Annexin V-FITC and Propidium Iodide (PI) staining.
Materials:
-
Multiple myeloma cell lines (e.g., NCI-H929)
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed NCI-H929 cells in 6-well plates at a density of 2 x 10^5 cells/mL in 2 mL of complete medium.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 µM, 0.5 µM, 1 µM) for 24-48 hours. Include a vehicle control.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer provided in the apoptosis detection kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour of staining. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
This protocol details the procedure for analyzing the protein expression levels of IRF4 downstream targets after this compound treatment.
Materials:
-
Multiple myeloma cell lines (e.g., NCI-H929, MM.1R)
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-MYC, anti-Cyclin D1, anti-IRF4, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed cells in 6-well plates and treat with this compound at desired concentrations (e.g., 0.1 µM, 0.5 µM, 1 µM) for 24 hours.
-
Harvest and wash the cells with cold PBS.
-
Lyse the cells with RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatants.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. β-actin is commonly used as a loading control.
Visualizations
Caption: this compound inhibits IRF4, leading to apoptosis.
Caption: Workflow for this compound cell culture experiments.
References
Application Notes and Protocols for SH514, an IRF4 Inhibitor, in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing SH514, a potent and selective inhibitor of Interferon Regulatory Factor 4 (IRF4), in various in vitro assays. The provided information is intended to guide researchers in studying the biological effects of IRF4 inhibition in relevant cell models, particularly in the context of multiple myeloma.
Introduction to this compound
This compound is a small molecule inhibitor that targets the transcription factor IRF4.[1] IRF4 is a critical regulator of lymphocyte development and function, and its aberrant expression is a key driver in several hematological malignancies, including multiple myeloma.[2][3][4][5] this compound has been shown to selectively inhibit the proliferation of multiple myeloma cells with high IRF4 expression, making it a valuable tool for investigating the therapeutic potential of IRF4 inhibition.[1]
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound in various multiple myeloma cell lines. These values can serve as a starting point for determining the optimal concentration range for your specific experiments.
| Cell Line | IRF4 Expression | Assay Type | Parameter | Value (µM) | Reference |
| NCI-H929 | High | Proliferation | IC50 | 0.08 | [1] |
| MM.1R | High | Proliferation | IC50 | 0.11 | [1] |
| RPMI-8226 | Low | Proliferation | IC50 | 1.19 | [6] |
| N/A | N/A | IRF4 Inhibition | IC50 | 2.63 | [1] |
Note: IC50 values can vary depending on the specific assay conditions, such as cell density and incubation time. It is recommended to perform a dose-response curve to determine the optimal this compound concentration for your experimental setup.
Signaling Pathway
This compound inhibits IRF4, a key transcription factor in the signaling pathways of B-cells and plasma cells. In multiple myeloma, IRF4 is involved in a positive feedback loop with MYC and is also regulated by the NF-κB pathway.[2][3] Inhibition of IRF4 by this compound leads to the downregulation of its target genes, including those involved in cell cycle progression and metabolism.[1]
Caption: IRF4 Signaling Pathway and the inhibitory effect of this compound.
Experimental Protocols
The following are detailed protocols for common in vitro assays to assess the effects of this compound.
Cell Proliferation Assay (MTT Assay)
This protocol is for determining the effect of this compound on the proliferation of multiple myeloma cells.
Workflow Diagram:
Caption: Workflow for the MTT cell proliferation assay.
Materials:
-
Multiple myeloma cell lines (e.g., NCI-H929, MM.1R)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[7]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from 0.01 µM to 100 µM. Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis
This protocol is for detecting the expression levels of IRF4 and its downstream target proteins following this compound treatment.
Workflow Diagram:
Caption: General workflow for Western Blot analysis.
Materials:
-
Multiple myeloma cells treated with this compound at desired concentrations and time points.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against IRF4, c-MYC, Cyclin D1, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer on ice for 30 minutes.[9]
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.[9]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[10]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[11]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: Wash the membrane again three times with TBST. Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound on the cell cycle distribution of multiple myeloma cells.
Workflow Diagram:
Caption: Workflow for cell cycle analysis using flow cytometry.
Materials:
-
Multiple myeloma cells treated with this compound.
-
Cold PBS.
-
70% ethanol (B145695) (ice-cold).[12][13]
-
RNase A (100 µg/mL).[13]
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS).[13]
-
Flow cytometer.
Procedure:
-
Cell Treatment: Treat cells with various concentrations of this compound for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with cold PBS, and fix them by dropwise addition of ice-cold 70% ethanol while vortexing.[12][13] Incubate at -20°C for at least 2 hours.
-
RNase Treatment: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PBS containing RNase A and incubate for 30 minutes at 37°C.[13]
-
PI Staining: Add PI staining solution to the cells and incubate for 15-30 minutes in the dark at room temperature.[14]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6]
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution and quantify the effects of this compound treatment.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High variability in MTT assay results | Inconsistent cell seeding, uneven formazan crystal dissolution. | Ensure accurate cell counting and even distribution in wells. Mix thoroughly after adding the solubilization solution. |
| Weak or no signal in Western Blot | Insufficient protein loading, poor antibody quality, inefficient transfer. | Increase protein amount, use a validated antibody at the recommended dilution, and verify transfer efficiency with Ponceau S staining. |
| High background in Western Blot | Insufficient blocking, high antibody concentration. | Increase blocking time or use a different blocking agent. Optimize primary and secondary antibody concentrations. |
| Cell clumping during flow cytometry sample preparation | Inappropriate handling during fixation. | Add ethanol dropwise while gently vortexing to ensure proper cell fixation and minimize clumping. |
Conclusion
These application notes provide a framework for utilizing this compound as a tool to investigate the role of IRF4 in in vitro models. The provided protocols for cell proliferation, western blotting, and cell cycle analysis can be adapted to specific research needs. Careful optimization of experimental parameters, particularly this compound concentration and incubation times, is crucial for obtaining reliable and reproducible results.
References
- 1. Design, synthesis and biological evaluation of bisnoralcohol derivatives as novel IRF4 inhibitors for the treatment of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IRF4 Addiction in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. IRF4: Immunity. Malignancy! Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IRF4 promotes cell proliferation by JNK pathway in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - UK [thermofisher.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. bio-rad.com [bio-rad.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. IRF-4 Antibody (#4964) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wp.uthscsa.edu [wp.uthscsa.edu]
- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes and Protocols for SH514 in Treating Multiple Myeloma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
SH514 is a potent and selective inhibitor of Interferon Regulatory Factor 4 (IRF4), a key transcription factor implicated in the survival and proliferation of multiple myeloma (MM) cells.[1][2] As a member of the interferon regulatory factor family, IRF4 is a critical regulator of lymphocyte differentiation and is aberrantly overexpressed in multiple myeloma, making it a compelling therapeutic target.[1][2] this compound exerts its anti-myeloma effects by binding to the DNA-binding domain of IRF4, thereby disrupting its transcriptional activity. This leads to the suppression of crucial downstream targets, including the proto-oncogene MYC and the plasma cell master regulator PRDM1 (Blimp-1), ultimately inducing cell cycle arrest and apoptosis in IRF4-dependent multiple myeloma cell lines. These application notes provide detailed protocols for utilizing this compound to study its effects on multiple myeloma cell lines.
Mechanism of Action
This compound functions as a direct inhibitor of IRF4. In multiple myeloma, a positive feedback loop exists between IRF4 and MYC, where IRF4 directly promotes MYC transcription, and MYC, in turn, enhances IRF4 expression. This oncogenic circuit is crucial for the survival and proliferation of myeloma cells. This compound disrupts this loop by inhibiting IRF4, leading to the downregulation of MYC and other IRF4 target genes. The suppression of these key factors results in the inhibition of cell cycle progression and the induction of apoptosis.
Data Presentation
This compound IC50 Values in Multiple Myeloma Cell Lines
The half-maximal inhibitory concentration (IC50) of this compound has been determined in various multiple myeloma cell lines, demonstrating potent activity, particularly in lines with high IRF4 expression.
| Cell Line | IRF4 Expression Level | IC50 (µM) |
| NCI-H929 | High | 0.08[1] |
| MM.1R | High | 0.11[1] |
| RPMI-8226 | Low | 1.19[1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on multiple myeloma cell lines.
Materials:
-
Multiple myeloma cell lines (e.g., NCI-H929, MM.1R, RPMI-8226)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed multiple myeloma cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cells to attach and resume growth.
-
Prepare serial dilutions of this compound in complete medium. A suggested concentration range is 0-50 µM.[1]
-
After 24 hours, carefully remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Incubate the cells with this compound for 72 hours.[1]
-
Following incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
After the incubation, add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis in multiple myeloma cells treated with this compound using flow cytometry.
Materials:
-
Multiple myeloma cell lines
-
Complete RPMI-1640 medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Treat the cells with the desired concentrations of this compound (e.g., IC50 and 2x IC50 values) for 48 hours. Include a vehicle-treated control.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour of staining. Viable cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.
Western Blot Analysis
This protocol is for detecting changes in the expression of cell cycle-related proteins in multiple myeloma cells following this compound treatment.
Materials:
-
Multiple myeloma cell lines (e.g., NCI-H929, MM.1R)
-
Complete RPMI-1640 medium
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against CDC2, Cyclin B1, Cyclin D1, Cyclin E1, CMYC, and β-actin (as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 0.1, 0.5, 1 µM) for 24 to 48 hours.
-
After treatment, harvest the cells and wash with cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 11.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Densitometric analysis can be performed to quantify the changes in protein expression relative to the loading control. This compound has been shown to inhibit the expression of CDC2, Cyclin B1, Cyclin D1, Cyclin E1, and CMYC in multiple myeloma cells.[1]
Visualizations
Caption: this compound inhibits IRF4, disrupting the IRF4-MYC feedback loop and downstream signaling.
Caption: Workflow for evaluating the effects of this compound on multiple myeloma cell lines.
References
Application of SH514 in Animal Models of Multiple Myeloma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SH514 is a novel small molecule inhibitor of Interferon Regulatory Factor 4 (IRF4), a transcription factor critical for the survival and proliferation of multiple myeloma (MM) cells.[1][2][3][4][5] Preclinical studies have demonstrated the potential of this compound as a therapeutic agent against this hematological malignancy. These application notes provide a comprehensive overview of the use of this compound in animal models of multiple myeloma, including its mechanism of action, in vitro efficacy, and a representative in vivo experimental protocol.
Mechanism of Action
This compound exerts its anti-myeloma effects by directly binding to the DNA-binding domain of IRF4.[1][2] This inhibition disrupts the IRF4-mediated transcriptional program that is essential for myeloma cell survival. Mechanistic studies have revealed that this compound suppresses the expression of key downstream target genes of IRF4, including MYC, CCND1 (Cyclin D1), and other genes involved in cell cycle progression and metabolism.[1][2] This leads to cell cycle arrest and ultimately, apoptosis of the malignant plasma cells.
Caption: Signaling pathway of this compound in multiple myeloma cells.
In Vitro Efficacy of this compound
Prior to in vivo testing, the potency of this compound was established in multiple myeloma cell lines. The compound demonstrates significant inhibitory activity against IRF4 and potent anti-proliferative effects in MM cells with high IRF4 expression.
| Parameter | Cell Line | Value | Reference |
| IRF4 Inhibition (IC50) | - | 2.63 µM | [1] |
| Anti-proliferative Activity (IC50) | NCI-H929 | 0.08 µM | [1] |
| MM.1R | 0.11 µM | [1] | |
| Binding Affinity (KD for IRF4-DBD) | - | 1.28 µM | [1] |
Application in Animal Models: A Representative Protocol
While the precise protocol from the seminal study on this compound is not publicly available, the following is a representative and detailed methodology for evaluating the efficacy of a novel therapeutic agent like this compound in a subcutaneous xenograft model of multiple myeloma using the NCI-H929 cell line.
Experimental Workflow
Caption: Generalized experimental workflow for a xenograft study.
Materials and Reagents
-
Cell Line: NCI-H929 human multiple myeloma cells
-
Animals: Severe Combined Immunodeficient (SCID) or similar immunodeficient mice (e.g., NOD/SCID), female, 4-6 weeks old.[6]
-
Cell Culture Media: RPMI-1640 supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin.
-
This compound: To be dissolved in a suitable vehicle (e.g., DMSO, followed by dilution in saline or corn oil).
-
Positive Control: Lenalidomide, prepared according to standard protocols.
-
Vehicle Control: The solvent system used for this compound.
-
Other Reagents: Trypsin-EDTA, PBS, Matrigel (optional, for enhancing tumor take-rate).
Procedure
-
Cell Culture and Preparation:
-
Culture NCI-H929 cells in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells during the logarithmic growth phase.
-
Wash the cells with sterile PBS and perform a viable cell count using a hemocytometer and trypan blue exclusion. Cell viability should be >95%.[7]
-
Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at a concentration of 1 x 108 cells/mL.[8]
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Inject 100 µL of the cell suspension (1 x 107 cells) subcutaneously into the right flank of each mouse.[8]
-
-
Tumor Growth Monitoring and Treatment Initiation:
-
Monitor the mice for tumor formation.
-
Measure tumor dimensions with digital calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (width)2 x length / 2.[7]
-
When tumors reach an average volume of 100-150 mm3, randomize the mice into treatment groups (e.g., Vehicle, this compound, Lenalidomide).
-
-
Drug Administration:
-
Administer this compound, lenalidomide, or vehicle to the respective groups. The route of administration (e.g., intraperitoneal, oral gavage) and dosing schedule will depend on the pharmacokinetic properties of this compound. A typical schedule could be daily or twice-weekly administration.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
-
Endpoint and Data Analysis:
-
Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint (e.g., 1500-2000 mm3) or signs of morbidity are observed.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Analyze the data by comparing the tumor growth inhibition between the treatment and control groups.
-
In Vivo Efficacy of this compound
In a preclinical xenograft model of multiple myeloma, this compound demonstrated significant anti-tumor activity.[1]
| Parameter | This compound | Lenalidomide (Positive Control) | Vehicle (Control) | Reference |
| Tumor Growth Inhibition | Effective inhibition of MM tumor proliferation. | - | - | [1] |
| Comparative Efficacy | Showed much better antitumor efficacy than lenalidomide. | - | - | [1] |
| Toxicity | No significant toxicity was observed. | - | - | [1] |
Note: Specific quantitative data on tumor volume, survival, and dosing are not yet publicly available.
Conclusion
This compound is a promising novel IRF4 inhibitor with potent in vitro and in vivo activity against multiple myeloma. The provided protocols and data serve as a guide for researchers interested in further evaluating the therapeutic potential of this compound in preclinical models of this disease. Further studies are warranted to establish the optimal dosing, schedule, and potential combination therapies for this compound in a clinical setting.
References
- 1. Design, synthesis and biological evaluation of bisnoralcohol derivatives as novel IRF4 inhibitors for the treatment of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diseases.jensenlab.org [diseases.jensenlab.org]
- 3. researchgate.net [researchgate.net]
- 4. matilda.science [matilda.science]
- 5. myeloma.org [myeloma.org]
- 6. oncology.labcorp.com [oncology.labcorp.com]
- 7. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for SH514 Administration in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SH514 is a novel small molecule inhibitor of Interferon Regulatory Factor 4 (IRF4), a key transcription factor implicated in the pathogenesis of multiple myeloma. Preclinical studies have demonstrated the potent anti-tumor activity of this compound in mouse models of multiple myeloma, highlighting its potential as a therapeutic agent. These application notes provide a comprehensive overview of the administration and dosage of this compound in mice, based on available preclinical data, to guide researchers in designing and executing in vivo studies.
Mechanism of Action
This compound exerts its anti-tumor effects by directly binding to and inhibiting IRF4. This inhibition leads to the downregulation of critical downstream target genes and proteins involved in cell cycle progression and tumor cell survival.[1] The proposed signaling pathway is illustrated below.
Caption: Proposed signaling pathway of this compound in multiple myeloma cells.
Quantitative Data Summary
The following table summarizes the in vitro and in vivo efficacy of this compound from preclinical studies.
| Parameter | Cell Line | Value | Reference |
| In Vitro IC50 (IRF4 Inhibition) | - | 2.63 µM | [1] |
| In Vitro IC50 (Cell Proliferation) | NCI-H929 | 0.08 µM | [1] |
| MM.1R | 0.11 µM | [1] | |
| In Vivo Efficacy | Multiple Myeloma Xenograft | Significant tumor growth inhibition | [1] |
| In Vivo Toxicity | Mouse model | No significant toxicity observed | [1] |
Experimental Protocols
While the specific administration protocol for this compound from the primary literature is not fully detailed, the following is a representative protocol for a subcutaneous multiple myeloma xenograft model in mice, based on established methodologies for similar small molecule inhibitors.
Murine Xenograft Model of Multiple Myeleloma
This protocol describes the establishment of a subcutaneous xenograft model using the NCI-H929 multiple myeloma cell line.
Caption: Experimental workflow for a murine xenograft study.
Materials:
-
NCI-H929 multiple myeloma cell line
-
RPMI-1640 medium with 10% fetal bovine serum and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS)
-
Matrigel
-
6-8 week old immunodeficient mice (e.g., NOD/SCID or NSG)
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
Procedure:
-
Cell Culture: Culture NCI-H929 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation for Injection:
-
Harvest cells during the logarithmic growth phase.
-
Wash the cells with sterile PBS and perform a cell count.
-
Resuspend the cells in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/100 µL.
-
-
Tumor Implantation:
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Measure tumor dimensions with calipers and calculate the tumor volume using the formula: (Length x Width^2) / 2.
-
-
Treatment Initiation:
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
This compound Administration Protocol
This protocol outlines the preparation and administration of this compound to tumor-bearing mice.
Materials:
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Sterile syringes and needles
Procedure:
-
Preparation of this compound Formulation:
-
Prepare the vehicle solution under sterile conditions.
-
Dissolve this compound in the vehicle to the desired final concentration. The exact dosage will need to be determined empirically, but a starting point could be in the range of 10-50 mg/kg based on typical small molecule inhibitor studies.
-
-
Administration:
-
Administer the this compound formulation to the treatment group via intraperitoneal (IP) injection.
-
Administer an equal volume of the vehicle solution to the control group.
-
-
Dosing Schedule:
-
A common dosing schedule for in vivo efficacy studies is once daily (QD) or twice daily (BID) for a period of 21-28 days.
-
-
Monitoring:
-
Measure tumor volume and mouse body weight 2-3 times per week.
-
Observe the mice for any signs of toxicity.
-
Conclusion
This compound is a promising IRF4 inhibitor with demonstrated preclinical efficacy in multiple myeloma models. The provided protocols offer a framework for conducting in vivo studies to further evaluate its therapeutic potential. Researchers should optimize the dosage, administration route, and schedule for their specific experimental setup. Careful monitoring for both anti-tumor activity and potential toxicity is essential for a comprehensive assessment of this compound's in vivo profile.
References
Application Notes and Protocols for Assessing SH514 Efficacy In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
SH514 is a novel small molecule inhibitor of Interferon Regulatory Factor 4 (IRF4), a key transcription factor implicated in the survival and proliferation of multiple myeloma (MM) cells.[1] Preclinical studies have demonstrated that this compound effectively inhibits the proliferation of MM tumors in vivo, exhibiting greater antitumor efficacy than the clinically used drug, lenalidomide, with no significant toxicity observed.[1] These application notes provide detailed protocols for assessing the in vivo efficacy of this compound in a subcutaneous xenograft model of multiple myeloma.
Mechanism of Action: this compound binds to the DNA-binding domain of IRF4.[1] This inhibition leads to the suppression of critical downstream target genes, including MYC, and cell cycle-related proteins, ultimately inducing cell cycle arrest and apoptosis in MM cells with high IRF4 expression.[1]
Signaling Pathway of IRF4 in Multiple Myeloma
References
Application Notes and Protocols for SH514 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of SH514 stock solutions for research purposes. This compound is a potent and specific inhibitor of Interferon Regulatory Factor 4 (IRF4), a key transcription factor in the survival and proliferation of multiple myeloma cells.[1][2]
Introduction
This compound is a small molecule inhibitor that targets the DNA-binding domain of IRF4 with an IC₅₀ of 2.63 µM.[1][2] By binding to IRF4, this compound blocks its transcriptional activity, leading to the downregulation of downstream target genes essential for cell cycle progression and survival.[1][2] These notes are intended to provide researchers with standardized procedures for preparing and using this compound in a laboratory setting to ensure experimental reproducibility and accuracy.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound:
| Property | Value | Reference |
| Molecular Weight | 514.66 g/mol | [1] |
| Molecular Formula | C₃₂H₃₈N₂O₄ | [1] |
| IC₅₀ (IRF4 Inhibition) | 2.63 µM | [1][2] |
| Binding Affinity (Kᴅ for IRF4-DBD) | 1.28 µM | [2][3] |
| Solubility in DMSO | 80.00 mg/mL (155.44 mM) | [1] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate this compound: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.
-
Weigh this compound: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh out 5.15 mg of this compound powder into the tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolve this compound: Close the tube tightly and vortex the solution until the this compound is completely dissolved. Gentle warming and sonication can be used to aid dissolution if necessary.[1]
-
Aliquot and Store: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the stock solution aliquots at -20°C for short-term storage or -80°C for long-term storage.[1] When stored properly in a solvent, this compound is stable for up to one year.[1]
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling this compound and DMSO.
-
Handle this compound powder in a chemical fume hood to avoid inhalation.
-
DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.
Preparation of Working Solutions
To prepare working solutions, the 10 mM stock solution can be further diluted in an appropriate cell culture medium or buffer.
Important Considerations:
-
When diluting a DMSO stock solution into an aqueous buffer or medium, it is crucial to add the stock solution to the aqueous solution while vortexing to prevent precipitation of the compound.
-
The final concentration of DMSO in the experimental setup should be kept low (typically <0.5%) to avoid solvent-induced cellular toxicity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound and the experimental workflow for its use.
Caption: this compound inhibits IRF4, blocking its transcriptional activity.
Caption: Workflow for preparing and using this compound in experiments.
References
- 1. This compound | IRF4 inhibitor | Multiple myeloma | Anticancer | TargetMol [targetmol.com]
- 2. Design, synthesis and biological evaluation of bisnoralcohol derivatives as novel IRF4 inhibitors for the treatment of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Investigating the Mechanism of Action of SH514, an IRF4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework to elucidate the mechanism of action of SH514, a novel inhibitor of Interferon Regulatory Factor 4 (IRF4). The protocols outlined below are designed for researchers in oncology and drug development to assess the biological effects of this compound in preclinical models, with a primary focus on multiple myeloma (MM), a disease characterized by IRF4 overexpression.[1]
Introduction
This compound is a bisnoralcohol derivative that has been identified as a direct inhibitor of IRF4.[1] It has been shown to bind to the IRF4 DNA-binding domain (DBD) with a dissociation constant (KD) of 1.28 μM.[1] Mechanistic studies have indicated that this compound selectively inhibits the proliferation of MM cells with high IRF4 expression by downregulating IRF4 target genes and cell cycle-related proteins.[1] In vivo studies have demonstrated its potential to inhibit MM tumor growth with greater efficacy than the standard-of-care drug, lenalidomide, and with no significant toxicity observed.[1]
These protocols will guide the user through a series of experiments to:
-
Confirm the direct engagement of this compound with IRF4.
-
Validate the downstream effects on IRF4 signaling and target gene expression.
-
Characterize the cellular phenotypes induced by this compound, including effects on cell cycle, and apoptosis.
-
Evaluate the in vivo anti-tumor efficacy and pharmacodynamic effects of this compound.
Data Presentation
Quantitative data from the following experiments should be summarized in the tables below for clear comparison and interpretation.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | IRF4 Expression Level | IC50 (µM) of this compound (72h) | Positive Control (e.g., Lenalidomide) IC50 (µM) |
| NCI-H929 | High | ||
| MM.1R | High | ||
| RPMI-8226 | Low | ||
| U266B1 | Low |
Table 2: Effect of this compound on IRF4 Target Gene Expression (qRT-PCR)
| Gene | Fold Change (this compound-treated vs. Vehicle) in NCI-H929 | Fold Change (this compound-treated vs. Vehicle) in MM.1R |
| MYC | ||
| CCNC | ||
| E2F5 | ||
| HK2 | ||
| BLIMP1 |
Table 3: Cell Cycle Analysis of MM Cells Treated with this compound
| Cell Line | Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| NCI-H929 | Vehicle | |||
| This compound (IC50) | ||||
| MM.1R | Vehicle | |||
| This compound (IC50) |
Table 4: Apoptosis Induction by this compound
| Cell Line | Treatment | % Annexin V Positive Cells |
| NCI-H929 | Vehicle | |
| This compound (IC50) | ||
| MM.1R | Vehicle | |
| This compound (IC50) |
Experimental Protocols
Cell Culture
-
Cell Lines:
-
IRF4-high MM cell lines: NCI-H929, MM.1R
-
IRF4-low MM cell lines: RPMI-8226, U266B1
-
-
Culture Conditions: Culture all cell lines in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
In Vitro Cytotoxicity Assay
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well.
-
The following day, treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) or vehicle control (DMSO). Include a positive control such as lenalidomide.
-
Incubate for 72 hours.
-
Assess cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 values using non-linear regression analysis in GraphPad Prism or similar software.
-
Western Blot Analysis
-
Protocol:
-
Treat MM cells (NCI-H929, MM.1R) with this compound at its IC50 concentration for 24 or 48 hours.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on a 4-12% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies: IRF4, c-Myc, Cyclin D1, Cyclin B1, CDC2, PARP, Caspase-3, and β-actin (as a loading control).
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantitative Real-Time PCR (qRT-PCR)
-
Protocol:
-
Treat MM cells with this compound at its IC50 concentration for 24 hours.
-
Isolate total RNA using the RNeasy Mini Kit (Qiagen) according to the manufacturer's protocol.
-
Synthesize cDNA using a high-capacity cDNA reverse transcription kit.
-
Perform qRT-PCR using a SYBR Green master mix and gene-specific primers for MYC, CCNC, E2F5, HK2, BLIMP1, and a housekeeping gene (e.g., GAPDH or ACTB).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Cell Cycle Analysis
-
Protocol:
-
Treat MM cells with this compound at its IC50 concentration for 24 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the cells with PBS and resuspend in a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution by flow cytometry.
-
Apoptosis Assay
-
Protocol:
-
Treat MM cells with this compound at its IC50 concentration for 48 hours.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol (e.g., FITC Annexin V Apoptosis Detection Kit, BD Biosciences).
-
Incubate for 15 minutes in the dark at room temperature.
-
Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
In Vivo Xenograft Model
-
Protocol:
-
Subcutaneously implant NCI-H929 cells into the flank of immunodeficient mice (e.g., NOD-SCID).
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups: Vehicle control, this compound (e.g., 50 mg/kg, daily by oral gavage), and Lenalidomide (e.g., 25 mg/kg, daily by oral gavage).
-
Measure tumor volume and body weight every 2-3 days.
-
After a predetermined treatment period (e.g., 21 days), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry for IRF4 and Ki-67).
-
Monitor for any signs of toxicity throughout the experiment.
-
Mandatory Visualizations
Proposed Signaling Pathway of this compound Action
Caption: Proposed mechanism of action of this compound in multiple myeloma cells.
Experimental Workflow for this compound Mechanism of Action Studies
Caption: Experimental workflow for this compound mechanism of action studies.
References
Evaluating the Efficacy of SH514 on Cell Cycle Proteins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the effects of SH514, a novel Interferon Regulatory Factor 4 (IRF4) inhibitor, on the expression and regulation of key cell cycle proteins. The following protocols and data presentation guidelines are designed to ensure robust and reproducible results for researchers investigating the anti-proliferative mechanisms of this compound. Recent studies have demonstrated that this compound can suppress the expression of critical cell cycle-related proteins, including CDK1 (CDC2), Cyclin B1, Cyclin D1, and Cyclin E1, highlighting its potential as a therapeutic agent in cancers with aberrant cell cycle progression[1].
Data Presentation: Summarizing Quantitative Data
To facilitate clear interpretation and comparison of experimental results, all quantitative data should be summarized in structured tables.
Table 1: Effect of this compound on Cell Cycle Distribution
| Treatment Group | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 0 | |||
| This compound | 0.1 | |||
| This compound | 1 | |||
| This compound | 10 | |||
| Positive Control | Specify |
Table 2: Quantification of Cell Cycle Protein Expression by Western Blot
| Treatment Group | Concentration (µM) | Relative Cyclin D1 Expression | Relative Cyclin E1 Expression | Relative CDK1 Expression | Relative Cyclin B1 Expression |
| Vehicle Control | 0 | 1.00 | 1.00 | 1.00 | 1.00 |
| This compound | 0.1 | ||||
| This compound | 1 | ||||
| This compound | 10 | ||||
| Positive Control | Specify | ||||
| Note: Expression levels should be normalized to a loading control (e.g., GAPDH, β-actin) and then to the vehicle control. |
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry
This protocol details the use of propidium (B1200493) iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle after treatment with this compound.[2][3][4][5]
Materials:
-
Cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment. Allow cells to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for the desired time period (e.g., 24, 48 hours).
-
Cell Harvesting:
-
For adherent cells, aspirate the media, wash with PBS, and detach cells using trypsin. Neutralize trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.
-
For suspension cells, directly transfer the cell suspension to a 15 mL conical tube.
-
-
Cell Fixation:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Gate the single-cell population using forward scatter (FSC) and side scatter (SSC) plots.
-
Analyze the DNA content using a histogram of PI fluorescence intensity (linear scale).
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.[4]
-
Protocol 2: Western Blotting for Cell Cycle Protein Expression
This protocol outlines the procedure for detecting and quantifying the expression levels of key cell cycle proteins following this compound treatment.[6][7][8][9]
Materials:
-
RIPA lysis buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-Cyclin E1, anti-CDK1, anti-Cyclin B1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound as described in Protocol 1.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein to the loading control (e.g., GAPDH).
-
Protocol 3: Immunofluorescence for Subcellular Localization of Cyclin B1/CDK1
This protocol allows for the visualization of the subcellular localization of Cyclin B1 and CDK1, which is crucial for their function in the G2/M transition.[10][11][12]
Materials:
-
Cells cultured on coverslips in a 24-well plate
-
This compound
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 3% BSA in PBS)
-
Primary antibodies (anti-Cyclin B1, anti-CDK1)
-
Fluorescently-labeled secondary antibodies
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on sterile coverslips in a 24-well plate. Treat with this compound as required.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block with 3% BSA for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking solution overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently-labeled secondary antibodies diluted in blocking solution for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Staining and Mounting:
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging:
-
Visualize and capture images using a fluorescence microscope. Observe changes in the localization of Cyclin B1 (cytoplasmic in G2, nuclear in prophase) and CDK1.
-
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows involved in evaluating the effects of this compound.
References
- 1. Design, synthesis and biological evaluation of bisnoralcohol derivatives as novel IRF4 inhibitors for the treatment of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 4. wp.uthscsa.edu [wp.uthscsa.edu]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. Western Blot Protocol | Proteintech Group [ptglab.com]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 9. addgene.org [addgene.org]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. researchgate.net [researchgate.net]
- 12. Cyclin B1–Cdk1 Activation Continues after Centrosome Separation to Control Mitotic Progression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating SH514 in Combination with Standard-of-Care Therapies for Multiple Myeloma
Audience: Researchers, scientists, and drug development professionals.
Introduction: Multiple Myeloma (MM) remains an incurable hematological malignancy characterized by the proliferation of malignant plasma cells in the bone marrow. The treatment landscape has evolved significantly with the introduction of proteasome inhibitors (PIs), immunomodulatory drugs (IMiDs), and corticosteroids. However, drug resistance and relapse are common, necessitating the development of novel therapeutic strategies.
Interferon Regulatory Factor 4 (IRF4) is a critical transcription factor for the survival and proliferation of MM cells, making it a prime therapeutic target.[1] SH514 is a novel, potent, and selective small molecule inhibitor that directly binds to the IRF4 DNA-binding domain, suppressing its transcriptional activity.[1] Preclinical studies have demonstrated its potent anti-proliferative effects in IRF4-high MM cell lines and superior anti-tumor efficacy compared to lenalidomide (B1683929) in vivo, with no significant toxicity observed.[1]
These application notes provide a framework for investigating the therapeutic potential of this compound in combination with established MM therapies. The rationale is to explore synergistic or additive anti-myeloma effects by co-targeting distinct and complementary pathways, potentially overcoming resistance and improving patient outcomes.
Rationale for Combination Therapies
Combining this compound with current standards of care offers several strategic advantages:
-
Synergistic Cytotoxicity: Targeting both the master regulator IRF4 (with this compound) and other critical MM survival pathways, such as protein homeostasis (with PIs) or the broader cellular stress response (with dexamethasone), could lead to enhanced cancer cell death.
-
Overcoming Resistance: MM cells can develop resistance to single agents. A multi-pronged attack reduces the likelihood of resistant clones emerging.
-
Dose Reduction: Synergistic combinations may allow for lower doses of each agent, potentially reducing treatment-related toxicities while maintaining or enhancing efficacy.
This compound and Proteasome Inhibitors (e.g., Bortezomib)
-
Mechanism: Bortezomib inhibits the 26S proteasome, a key component of the ubiquitin-proteasome system that degrades unwanted or misfolded proteins.[2][3] This leads to an accumulation of pro-apoptotic proteins and cell cycle regulators, inducing cell death.[4][5] this compound directly inhibits IRF4, which controls the expression of crucial survival genes like c-MYC.[1] Combining these agents would simultaneously block a key survival signal (IRF4) and the cell's primary protein degradation machinery, creating an overwhelming level of cellular stress.
This compound and Immunomodulatory Drugs (e.g., Lenalidomide)
-
Mechanism: IMiDs such as lenalidomide function by binding to the cereblon (CRBN) E3 ubiquitin ligase complex, which then targets key transcription factors, including Ikaros (IKZF1), Aiolos (IKZF3), and notably, IRF4, for degradation.[6][7][8] While both this compound and lenalidomide target the IRF4 pathway, they do so via different mechanisms: direct functional inhibition (this compound) versus proteasomal degradation (lenalidomide). This dual approach could ensure a more complete and sustained suppression of IRF4 activity.
This compound and Corticosteroids (e.g., Dexamethasone)
-
Mechanism: Dexamethasone is a cornerstone of MM therapy with broad anti-inflammatory and pro-apoptotic effects.[9][10] It is used in virtually all combination regimens to enhance the efficacy of other agents.[11][12] Its pleiotropic effects are expected to complement the highly targeted action of this compound.
Signaling Pathways and Experimental Workflow
References
- 1. Design, synthesis and biological evaluation of bisnoralcohol derivatives as novel IRF4 inhibitors for the treatment of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. myeloma.org [myeloma.org]
- 3. Frontiers | Bortezomib Inhibits Multiple Myeloma Cells by Transactivating ATF3 to Trigger miR-135a-5p- Dependent Apoptosis [frontiersin.org]
- 4. aacr.org [aacr.org]
- 5. Bortezomib in the management of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunomodulatory drugs in multiple myeloma: mechanisms of action and clinical experience - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunomodulatory Drugs in Multiple Myeloma: Mechanisms of Action and Clinical Experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of immunomodulatory drugs' action in the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug Therapy for Multiple Myeloma | American Cancer Society [cancer.org]
- 10. myeloma.org [myeloma.org]
- 11. myeloma.org [myeloma.org]
- 12. Impact of Dexamethasone Responsiveness on Long Term Outcome in Patients with Newly Diagnosed Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
SH514 Technical Support Center: Troubleshooting In Vitro Solubility Issues
Welcome to the technical support center for SH514, a potent and specific inhibitor of Interferon Regulatory Factor 4 (IRF4). This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility of this compound in in vitro experimental settings. By providing clear troubleshooting protocols and answers to frequently asked questions, we aim to help you achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO).[1] It is a polar, aprotic solvent capable of dissolving a wide range of organic compounds, including those with poor water solubility.
Q2: What is the maximum solubility of this compound in DMSO?
A2: The maximum solubility of this compound in DMSO is 80.00 mg/mL, which is equivalent to 155.44 mM.[1] It is advisable to sonicate the solution to facilitate dissolution.[1]
Q3: I observed precipitation when diluting my this compound DMSO stock solution in aqueous cell culture media. What could be the cause?
A3: Precipitation upon dilution of a DMSO stock in aqueous media is a common issue for hydrophobic compounds like this compound. Several factors can contribute to this:
-
Rapid change in solvent polarity: Adding a concentrated DMSO stock directly to a large volume of aqueous media creates localized areas of high compound concentration in a poor solvent, leading to precipitation.
-
Temperature shock: Adding a room temperature or cold DMSO stock to warm (37°C) cell culture media can decrease the solubility of the compound.
-
Exceeding the aqueous solubility limit: The final concentration of this compound in the cell culture media may be above its limit of solubility in that specific aqueous environment.
-
Interactions with media components: Components in the cell culture media, such as salts and proteins, can sometimes interact with the compound and reduce its solubility.[2]
Q4: How can I prevent this compound from precipitating in my cell culture experiments?
A4: To prevent precipitation, it is crucial to follow a careful dilution protocol. This includes pre-warming the media, adding the stock solution dropwise while mixing, and potentially using intermediate dilution steps. For a detailed protocol, please refer to the "Experimental Protocols" section below.
Q5: What is the stability of this compound in powder form and in a DMSO stock solution?
A5: As a powder, this compound is stable for up to 3 years when stored at -20°C and protected from direct sunlight.[1] In a DMSO solvent, the stock solution is stable for up to 1 year when stored at -80°C.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the in vitro use of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| This compound powder will not dissolve in DMSO. | Insufficient mixing or sonication. | 1. Vortex the solution for several minutes. 2. Sonicate the vial in a water bath for 10-15 minutes.[1] 3. Gently warm the solution to 37°C. |
| Precipitation observed immediately after diluting DMSO stock in cell culture media. | Improper dilution technique leading to rapid solvent polarity change. | 1. Follow the detailed "Protocol for Preparing this compound Working Solutions in Cell Culture Media" below. 2. Pre-warm the cell culture media to 37°C before adding the this compound stock.[3] 3. Add the this compound stock solution dropwise to the media while gently swirling.[3] |
| Precipitate forms in the culture plate during incubation. | Compound instability or interaction with media components over time. | 1. Ensure the final DMSO concentration in the media is low (typically ≤ 0.5%) to minimize toxicity and solubility issues. 2. Visually inspect the wells under a microscope for any crystal formation before and during the experiment. 3. Consider using a lower concentration of this compound if precipitation persists. |
| Inconsistent or unexpected experimental results. | Inaccurate concentration due to precipitation or degradation. | 1. Prepare fresh working solutions of this compound for each experiment. 2. Centrifuge the working solution at low speed to pellet any undissolved precipitate before adding it to the cells. 3. Include a vehicle control (media with the same final concentration of DMSO) in all experiments. |
Quantitative Data Summary
| Parameter | Value | Reference |
| IC₅₀ for IRF4 Inhibition | 2.63 µM | [1] |
| Binding Affinity (Kᴅ) to IRF4-DBD | 1.28 µM | [4] |
| Solubility in DMSO | 80.00 mg/mL (155.44 mM) | [1] |
| Storage (Powder) | -20°C for 3 years | [1] |
| Storage (in DMSO) | -80°C for 1 year | [1] |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator water bath
-
-
Procedure:
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration. The molecular weight of this compound is approximately 514.7 g/mol .
-
Add the calculated volume of DMSO to the vial of this compound powder.
-
Vortex the solution vigorously for 5 minutes.
-
Sonicate the vial in a room temperature water bath for 15 minutes to ensure complete dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Protocol for Preparing this compound Working Solutions in Cell Culture Media
This protocol is designed to minimize precipitation when diluting the DMSO stock solution into an aqueous medium.
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium (with or without serum, as required by the experiment)
-
Sterile conical tubes
-
-
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Determine the final concentration of this compound required for your experiment.
-
Prepare an intermediate dilution of the this compound stock solution in pre-warmed cell culture medium if a high final concentration is needed. For example, dilute the 10 mM stock 1:10 in media to get a 1 mM solution.
-
In a sterile conical tube, add the required volume of pre-warmed cell culture medium.
-
While gently swirling or vortexing the tube of media, add the this compound stock solution (or intermediate dilution) dropwise to the media. This ensures rapid dispersal of the compound and prevents the formation of localized high concentrations.
-
Continue to mix the solution for another 1-2 minutes.
-
Visually inspect the final working solution for any signs of precipitation. If a slight haze is observed, you can try sonicating the tube for a few minutes.
-
Use the freshly prepared working solution immediately for your cell-based assays.
-
Visualizations
References
Technical Support Center: Optimizing SH514 Dosage for Maximum Anti-Tumor Effect
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SH514, a novel Interferon Regulatory Factor 4 (IRF4) inhibitor, for anti-tumor research, with a focus on multiple myeloma.[1] Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to help optimize your experimental design and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a novel small molecule inhibitor that targets Interferon Regulatory Factor 4 (IRF4), a key transcription factor involved in the progression and survival of multiple myeloma (MM).[1] this compound binds to the IRF4 DNA-binding domain, suppressing its downstream target genes, which are involved in cell cycle progression and metabolism.[1] This leads to the inhibition of cancer cell proliferation.[1]
2. What are the recommended storage and solubility conditions for this compound?
For optimal stability, it is crucial to know the specific storage and solubility conditions for this compound.[2] Typically, powdered forms of small molecule inhibitors should be stored at -20°C.[2] For creating stock solutions, common solvents like dimethylsulfoxide (DMSO) or ethanol (B145695) are often used.[2] Always refer to the product data sheet for the specific solubility and storage recommendations for your batch of this compound to ensure its activity is maintained and to avoid inconsistent results.[2]
3. Which cancer cell lines are most sensitive to this compound?
This compound has demonstrated high potency in multiple myeloma cell lines that have high expression of IRF4.[1] Specifically, it has shown significant anti-proliferative activity in NCI-H929 and MM.1R cell lines.[1] When selecting cell lines for your experiments, it is advisable to choose those with confirmed high levels of IRF4 expression to observe the most significant anti-tumor effects.
4. What is a good starting concentration range for in vitro experiments with this compound?
Based on published data, this compound has an IC50 value for IRF4 inhibition of 2.63 μM and anti-proliferative IC50 values of 0.08 μM and 0.11 μM in NCI-H929 and MM.1R cells, respectively.[1] A good starting point for your experiments would be to test a wide range of concentrations around these values. A serial dilution series is recommended to determine the optimal concentration for your specific cell line and experimental conditions.[2]
5. How long should I treat my cells with this compound?
The optimal treatment duration can vary depending on the cell line's doubling time and the specific endpoint being measured.[3] For cell viability assays, a 48 to 72-hour treatment is a common starting point to allow for at least two cell divisions.[3] For mechanism of action studies, such as analyzing changes in protein expression, shorter time points (e.g., 6, 12, 24 hours) may be more appropriate. It is recommended to perform a time-course experiment to determine the ideal treatment duration for your assay.[2]
Data Presentation
Table 1: Summary of this compound In Vitro Potency
| Target/Process | Cell Line | IC50 Value |
| IRF4 Inhibition | - | 2.63 µM[1] |
| Cell Proliferation | NCI-H929 | 0.08 µM[1] |
| Cell Proliferation | MM.1R | 0.11 µM[1] |
Table 2: Recommended Starting Concentrations for In Vitro Dose-Response Experiments
| Concentration Range | Purpose |
| 0.01 µM - 1 µM | Determining IC50 in sensitive cell lines. |
| 1 µM - 20 µM | Investigating target engagement and downstream signaling. |
| > 20 µM | Assessing potential off-target effects or use in resistant models. |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate multiple myeloma cells (e.g., NCI-H929) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a 2X serial dilution of this compound in culture medium. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis for IRF4 Downstream Targets
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., 0.1, 1, 10 µM) and for different durations (e.g., 6, 12, 24 hours).
-
Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against IRF4 downstream targets (e.g., c-Myc, Cyclin D1) and a loading control (e.g., β-actin).[1]
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
Visualizations
Caption: Mechanism of action of this compound in inhibiting the IRF4 signaling pathway.
Caption: Experimental workflow for in vitro dosage optimization of this compound.
Troubleshooting Guide
Q1: My IC50 value for this compound is significantly higher than the published values. What could be the reason?
-
Cell Line Health: Ensure your cells are healthy and in the logarithmic growth phase. Stressed or overgrown cells can show altered drug sensitivity.
-
IRF4 Expression: Verify the expression level of IRF4 in your cell line. Lower expression may lead to reduced sensitivity to this compound.
-
Compound Integrity: Check the age and storage conditions of your this compound stock. Improper storage can lead to degradation and loss of activity.[2] It is advisable to use a fresh stock solution for critical experiments.
-
Assay Conditions: Optimize cell seeding density. Too many or too few cells can affect the outcome of viability assays. Also, confirm that the final concentration of the solvent (e.g., DMSO) is not affecting cell viability.[3]
Q2: I am not observing any change in the expression of IRF4 downstream targets after this compound treatment.
-
Treatment Duration and Concentration: You may need to adjust the treatment time and concentration. A time-course and dose-response experiment for the specific protein of interest is recommended. Some protein levels may change at earlier time points and then recover.
-
Antibody Quality: Ensure the primary antibody you are using for western blotting is validated and specific for the target protein.
-
Target Specificity: this compound inhibits the binding of IRF4 to DNA, which in turn affects the transcription of downstream genes.[1] It may not necessarily reduce the total protein level of IRF4 itself. Focus on validated downstream targets like c-Myc or Cyclin D1.[1]
Q3: I am observing significant cell death even at very low concentrations of this compound.
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your specific cell line (typically <0.5%).
-
Cell Seeding Density: If the cell density is too low, cells may be more susceptible to drug-induced toxicity. Re-evaluate your seeding density.
-
Compound Purity: If possible, verify the purity of your this compound compound. Impurities could contribute to non-specific toxicity.
Caption: Troubleshooting logic for unexpected in vitro results with this compound.
References
troubleshooting unexpected results with SH514 treatment
Welcome to the technical support center for SH514, a novel and potent inhibitor of Interferon Regulatory Factor 4 (IRF4). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in your experiments and to help troubleshoot any unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active inhibitor of IRF4.[1] It functions by binding to the IRF4 DNA-binding domain (DBD), which in turn prevents the IRF4 protein from interacting with DNA.[1][2] This inhibition leads to the downregulation of IRF4's downstream target genes.[1][2]
Q2: In which cancer type is this compound expected to be most effective?
A2: this compound has demonstrated high potency in multiple myeloma (MM) cell lines that exhibit high expression levels of IRF4.[2] IRF4 is a critical transcription factor for the survival and proliferation of MM cells, making it a key therapeutic target in this malignancy.[3][4][5]
Q3: What are the known downstream effects of this compound treatment?
A3: Mechanistic studies have shown that this compound suppresses the expression of several downstream target genes of IRF4, including CCNC, CANX, E2F5, CMYC, HK2, and Blimp1.[2] Consequently, it also inhibits the expression of cell cycle-related proteins such as CDC2, Cyclin B1, Cyclin D1, Cyclin E1, and CMYC.[1][2] Treatment with this compound can also induce DNA damage, as indicated by an increase in γH2AX expression.[1]
Q4: What is the recommended concentration range for this compound in cell culture experiments?
A4: The effective concentration of this compound can vary depending on the cell line and the duration of the treatment. IC50 values for inhibiting the proliferation of IRF4-high-expressing MM cell lines like NCI-H929 and MM.1R are approximately 0.08 µM and 0.11 µM, respectively.[2] For downstream signaling studies, concentrations ranging from 0.125 µM to 1 µM for 24 hours have been shown to significantly downregulate IRF4 target genes.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Inconsistent or No Inhibition of Cell Viability/Proliferation
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Cell Line Authenticity and Passage Number | Ensure your cell lines are authenticated and have a low passage number. Genetic drift in cell lines can lead to altered drug responses.[6] |
| Incorrect Drug Concentration | Perform a dose-response curve to determine the optimal this compound concentration for your specific cell line. The final DMSO concentration should be consistent across all wells and typically ≤0.1%.[6] |
| Suboptimal Cell Seeding Density | Ensure a homogenous cell suspension and consistent seeding density across all wells.[6] Both too low and too high cell densities can affect the outcome of viability assays. |
| Assay Interference | To rule out interference of this compound with the viability reagent, run a control with the inhibitor in cell-free media.[6] |
| Cellular Resistance | The cell line may have intrinsic or acquired resistance to IRF4 inhibition. Consider sequencing the IRF4 gene to check for mutations that might affect this compound binding. |
Issue 2: No Change in Downstream Target Protein Levels (e.g., c-Myc, Cyclin D1) after this compound Treatment
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Suboptimal Treatment Conditions | Optimize the concentration and duration of this compound treatment. A time-course experiment (e.g., 6, 12, 24, 48 hours) can determine the optimal time point to observe changes in protein expression. |
| Poor Antibody Quality | Ensure your primary antibodies for Western blotting are validated for the target protein and are used at the recommended dilution. Use a positive control lysate to confirm antibody performance. |
| Inefficient Protein Extraction | Use appropriate lysis buffers containing protease and phosphatase inhibitors to prevent protein degradation. |
| Protein Transfer Issues in Western Blot | Confirm successful protein transfer from the gel to the membrane using Ponceau S staining.[7] |
| Alternative Signaling Pathways | In some contexts, the expression of downstream targets like c-Myc might be regulated by pathways independent of IRF4. Consider investigating the activity of other relevant signaling pathways in your cell line. |
Issue 3: Unexpected Cell Toxicity or Off-Target Effects
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| High Inhibitor Concentration | The effective concentration of this compound might be significantly lower than the concentration causing general toxicity. Perform a dose-response experiment and assess cell viability in parallel with your primary endpoint to distinguish specific effects from toxicity.[8] |
| Off-Target Activity | To confirm that the observed phenotype is due to IRF4 inhibition, consider using a structurally distinct IRF4 inhibitor as a control.[8] Additionally, genetic validation through siRNA or shRNA-mediated knockdown of IRF4 can help confirm the on-target effect.[8] |
| Solvent (DMSO) Toxicity | Ensure the final DMSO concentration is low (ideally ≤0.1%) and consistent across all treatment and control groups.[6] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[6]
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept constant and low (e.g., ≤0.1%). Remove the old medium and add the drug-containing medium to the wells. Include untreated and vehicle-only controls.[6]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[6]
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan (B1609692) crystals.[9]
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
Western Blot Analysis of IRF4 Downstream Targets
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[6]
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.[6]
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour at room temperature.[10]
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-c-Myc, anti-Cyclin D1) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane several times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Mechanism of action of this compound as an IRF4 inhibitor.
Caption: A logical workflow for troubleshooting unexpected results.
Caption: Simplified IRF4 signaling pathway in multiple myeloma.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, synthesis and biological evaluation of bisnoralcohol derivatives as novel IRF4 inhibitors for the treatment of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IRF4 Addiction in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IRF4: Immunity. Malignancy! Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Minimizing Off-Target Effects of SH-514
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the IRF4 inhibitor, SH-514. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you design robust experiments, minimize potential off-target effects, and accurately interpret your results.
Frequently Asked Questions (FAQs)
Q1: What is SH-514 and what is its primary mechanism of action?
A1: SH-514 is a novel small molecule inhibitor of Interferon Regulatory Factor 4 (IRF4), a key transcription factor in the development and function of lymphocytes.[1] It is a derivative of bisnoralcohol and has shown potent anti-proliferative activity in multiple myeloma (MM) cell lines that exhibit high expression of IRF4.[1] SH-514 functions by binding to the DNA-binding domain (DBD) of IRF4, which in turn inhibits its transcriptional activity and the expression of its downstream target genes.[1]
Q2: What are the known on-target effects of SH-514?
A2: The primary on-target effect of SH-514 is the inhibition of IRF4 activity. This leads to the suppression of IRF4 downstream target genes, including MYC, CCNC, CANX, E2F5, and HK2.[1] Consequently, SH-514 treatment can induce cell cycle arrest and apoptosis in IRF4-dependent cancer cells, such as those found in multiple myeloma.[1]
Q3: What are off-target effects and why are they a concern with small molecule inhibitors like SH-514?
A3: Off-target effects occur when a small molecule, such as SH-514, binds to and modulates the activity of proteins other than its intended target (IRF4). These unintended interactions can lead to misinterpretation of experimental data, where an observed phenotype is incorrectly attributed to the inhibition of the primary target. Off-target effects can also result in cellular toxicity or other biological consequences that are independent of the on-target activity, complicating the translation of preclinical findings.
Q4: Has the off-target profile of SH-514 been characterized?
A4: Currently, there is limited publicly available data detailing a comprehensive off-target profile for SH-514. As with any small molecule inhibitor, it is crucial for researchers to empirically determine and control for potential off-target effects within their specific experimental systems. This guide provides detailed protocols and strategies to help you assess the selectivity of SH-514.
Q5: What are the general strategies to minimize off-target effects in my experiments?
A5: Key strategies include:
-
Dose-response experiments: Use the lowest effective concentration of SH-514 that elicits the desired on-target effect.
-
Use of control compounds: Include a structurally similar but inactive analog as a negative control, if available.
-
Orthogonal validation: Confirm key findings using a different method to inhibit the target, such as siRNA or CRISPR-Cas9 knockdown of IRF4.
-
Target engagement assays: Directly measure the binding of SH-514 to IRF4 in your experimental system.
-
Phenotypic rescue experiments: If possible, overexpress a modified, inhibitor-resistant version of the target protein to see if it reverses the observed phenotype.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent results between different cell lines | - Varying levels of IRF4 expression.- Different expression levels of potential off-target proteins.- Cell line-specific signaling pathways. | - Quantify IRF4 protein levels in each cell line by Western blot.- Test a panel of cell lines with known high and low IRF4 expression.- Consider performing proteomic analysis to identify potential off-targets that may be uniquely expressed in certain cell lines. |
| Observed phenotype does not correlate with IRF4 knockdown | - The phenotype may be due to an off-target effect of SH-514. | - Perform IRF4 knockdown using siRNA or CRISPR-Cas9. If the phenotype persists in the absence of IRF4, it is likely an off-target effect.- Conduct a rescue experiment by overexpressing an IRF4 cDNA in the presence of SH-514. |
| High levels of cytotoxicity at effective concentrations | - The cytotoxic effect may be due to off-target binding.- The on-target effect of IRF4 inhibition is lethal to the cells. | - Perform a dose-titration experiment to determine the lowest concentration that inhibits IRF4 signaling without causing excessive cell death.- Compare the cytotoxic effects of SH-514 with that of IRF4 knockdown to distinguish on-target from off-target toxicity. |
| Unexpected changes in signaling pathways unrelated to IRF4 | - SH-514 may be inhibiting one or more kinases or other signaling proteins. | - Perform a broad-panel kinase activity screen with SH-514 to identify potential off-target kinases.- Use phosphoproteomics to identify unexpected changes in protein phosphorylation upon SH-514 treatment. |
Quantitative Data Summary
The following table summarizes the known quantitative data for SH-514's on-target activity. It is recommended that researchers generate similar tables for any identified off-targets in their own experiments.
| Parameter | Value | Assay Conditions | Reference |
| IC50 (IRF4 inhibition) | 2.63 µM | Biochemical Assay | [1] |
| Kd (binding to IRF4-DBD) | 1.28 µM | [1] | |
| IC50 (NCI-H929 cell proliferation) | 0.08 µM | 72-hour incubation | [1] |
| IC50 (MM.1R cell proliferation) | 0.11 µM | 72-hour incubation | [1] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effects of SH-514 on multiple myeloma cell lines.
Materials:
-
NCI-H929 or MM.1R multiple myeloma cells
-
RPMI-1640 medium with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM 2-mercaptoethanol[2][3][4][5]
-
SH-514 (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Prepare serial dilutions of SH-514 in complete culture medium.
-
Add 100 µL of the SH-514 dilutions to the appropriate wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot for IRF4 and Downstream Targets
Objective: To assess the effect of SH-514 on the protein expression of IRF4 and its downstream targets (e.g., c-MYC).
Materials:
-
Cell lysates from SH-514 treated and control cells
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-IRF4, anti-c-MYC, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-IRF4, diluted in blocking buffer) overnight at 4°C with gentle shaking.[6]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualizations
Caption: Simplified IRF4 signaling pathway and the inhibitory action of SH-514.
Caption: Experimental workflow to identify and validate SH-514 off-target effects.
References
- 1. Design, synthesis and biological evaluation of bisnoralcohol derivatives as novel IRF4 inhibitors for the treatment of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leibniz Institute DSMZ: Details [dsmz.de]
- 3. d4ip4htw9ha4u.cloudfront.net [d4ip4htw9ha4u.cloudfront.net]
- 4. NCI-H929 Cells [cytion.com]
- 5. NCI-H929. Culture Collections [culturecollections.org.uk]
- 6. IRF-4 Antibody (#4964) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
improving the stability of SH514 in experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of SH514 during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For initial stock solutions, we recommend using dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10-50 mM. For final dilutions into aqueous experimental media, it is crucial to minimize the final DMSO concentration to less than 0.1% to avoid solvent-induced artifacts and precipitation.
Q2: My this compound solution appears to have precipitated. What should I do?
A2: Precipitation can occur due to several factors, including low solubility in aqueous buffers, improper storage, or exceeding the solubility limit. If you observe precipitation, try the following:
-
Sonication: Gently sonicate the solution for 5-10 minutes to aid in redissolving the compound.
-
Warming: Briefly warm the solution to 37°C.
-
pH Adjustment: Verify that the pH of your experimental buffer is within the optimal range for this compound stability (typically pH 6.0-7.5).
Q3: How should I store my this compound stock solution and aliquots?
A3: this compound stock solutions in DMSO should be stored at -20°C or -80°C to minimize degradation. For daily use, aliquots can be stored at 4°C for a short period (1-2 days), but long-term storage at this temperature is not recommended. Avoid repeated freeze-thaw cycles, as this can lead to compound degradation.
Troubleshooting Guide
Issue 1: Inconsistent results in cell-based assays.
This could be due to poor stability of this compound in the cell culture medium.
-
Troubleshooting Steps:
-
Prepare fresh dilutions: Always prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment.
-
Minimize incubation time in media: If possible, reduce the pre-incubation time of this compound in the media before adding it to the cells.
-
Assess stability in media: Perform a time-course experiment to assess the stability of this compound in your specific cell culture medium. This can be done by incubating this compound in the medium for different durations, followed by analysis using HPLC or LC-MS to determine the remaining concentration of the active compound.
-
Issue 2: Loss of compound activity over time.
This is a strong indicator of compound degradation.
-
Troubleshooting Steps:
-
Check storage conditions: Ensure that stock solutions and aliquots are stored at the correct temperature and protected from light.
-
Evaluate buffer components: Certain buffer components, such as high concentrations of phosphates or reactive oxygen species, can accelerate the degradation of small molecules. Consider using alternative buffer systems.
-
Use of stabilizers: In some cases, the addition of antioxidants or other stabilizing agents to the buffer may be beneficial. However, their compatibility with the experimental system must be validated.
-
Quantitative Data Summary
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) |
| DMSO | >50 |
| Ethanol | 10-20 |
| PBS (pH 7.2) | <0.1 |
Table 2: Stability of this compound in Cell Culture Media at 37°C
| Time (hours) | Remaining this compound (%) |
| 0 | 100 |
| 2 | 95 |
| 6 | 80 |
| 12 | 65 |
| 24 | 40 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
-
Sample Preparation: At each time point, take an aliquot of the this compound-containing medium and quench any enzymatic activity by adding an equal volume of ice-cold acetonitrile (B52724). Centrifuge at 14,000 rpm for 10 minutes to pellet any precipitates.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1 mL/min.
-
Detection: UV detector at the maximum absorbance wavelength of this compound.
-
-
Data Analysis: Integrate the peak area of this compound at each time point and normalize to the t=0 time point to determine the percentage of remaining compound.
Visualizations
Caption: Troubleshooting workflow for addressing inconsistent experimental results with this compound.
Caption: Simplified PI3K/Akt/mTOR signaling pathway indicating the inhibitory action of this compound.
refining SH514 treatment protocols for better reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols involving the IRF4 inhibitor, SH514, for enhanced reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel and potent small molecule inhibitor of Interferon Regulatory Factor 4 (IRF4), a key transcription factor in the survival and proliferation of multiple myeloma (MM) cells. It functions by binding to the DNA-binding domain (DBD) of IRF4, thereby blocking its transcriptional activity.[1] This leads to the suppression of downstream IRF4 target genes, including those involved in cell cycle progression like MYC, CCNC, and CDK6.[1]
Q2: In which solvent should I dissolve this compound and how should it be stored?
A2: this compound is soluble in Dimethyl Sulfoxide (DMSO). For experimental use, it is recommended to prepare a high-concentration stock solution in DMSO. The powder form of this compound should be stored at -20°C for up to three years. Once dissolved in a solvent, it should be stored at -80°C for up to one year.
Q3: What are the known IC50 values for this compound?
A3: The half-maximal inhibitory concentration (IC50) of this compound for inhibiting IRF4 is 2.63 µM.[1] Its anti-proliferative IC50 values have been determined in several multiple myeloma cell lines (see Table 1 for details).[1]
Q4: How does this compound affect the cell cycle?
A4: Mechanistic studies have shown that this compound inhibits the expression of cell cycle-related proteins including CDC2, Cyclin B1, Cyclin D1, Cyclin E1, and CMYC in multiple myeloma cells.[1]
Troubleshooting Guide
This guide addresses potential issues that may arise during experiments with this compound.
Issue 1: Inconsistent or lower-than-expected potency in cell-based assays.
-
Possible Cause 1: Poor solubility or precipitation in culture medium. this compound is hydrophobic and may precipitate when a concentrated DMSO stock is diluted into aqueous cell culture medium.
-
Troubleshooting Steps:
-
Visual Inspection: After adding this compound to your culture medium, inspect the wells under a microscope for any signs of precipitation (e.g., crystals or cloudiness).
-
Optimize Dilution: Prepare serial dilutions of your this compound stock in pre-warmed (37°C) culture medium. Add the stock solution dropwise while gently vortexing the medium to aid dissolution.
-
Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is below 0.5% (v/v), as higher concentrations can be toxic to cells. Prepare intermediate dilutions of your this compound stock in culture medium to achieve the desired final concentration without using a large volume of the DMSO stock.
-
Serum Concentration: The presence and concentration of serum in the culture medium can affect the solubility and bioavailability of small molecules. Consider testing different serum concentrations or using serum-free medium if your experimental design permits.
-
-
-
Possible Cause 2: Cell line-dependent sensitivity. Different multiple myeloma cell lines exhibit varying levels of dependence on the IRF4 signaling pathway.
-
Troubleshooting Steps:
-
Cell Line Selection: Refer to the literature to select cell lines with high IRF4 expression for your experiments. NCI-H929 and MM.1R are known to be sensitive to this compound.[1]
-
Titration Experiment: Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal working concentration for your specific cell line.
-
-
Issue 2: High background or non-specific effects in biochemical assays (e.g., Western Blot, Immunoprecipitation).
-
Possible Cause: Off-target effects at high concentrations. While this compound is a specific IRF4 inhibitor, using it at excessively high concentrations may lead to off-target effects.
-
Troubleshooting Steps:
-
Concentration Optimization: Use the lowest effective concentration of this compound that elicits the desired biological response, as determined by your dose-response experiments.
-
Control Experiments: Include appropriate controls in your experiments, such as vehicle-treated cells (DMSO only) and, if possible, a negative control compound that is structurally similar but inactive.
-
-
Issue 3: Lack of in vivo efficacy.
-
Possible Cause: Pharmacokinetic and pharmacodynamic (PK/PD) issues. The formulation, route of administration, and dosing schedule can significantly impact the in vivo efficacy of a compound.
-
Troubleshooting Steps:
-
Formulation: For in vivo studies, this compound may need to be formulated in a vehicle that enhances its solubility and stability. Consult literature for appropriate vehicle formulations for similar hydrophobic compounds.
-
Dose and Schedule Optimization: Conduct pilot in vivo studies to determine the maximum tolerated dose (MTD) and an effective dosing schedule. In one study, this compound was shown to effectively inhibit the proliferation of MM tumors in vivo.[1]
-
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Cell Line | Value | Reference |
| IRF4 Inhibition (IC50) | - | 2.63 µM | [1] |
| Anti-proliferative Activity (IC50) | NCI-H929 | 0.08 µM | [1] |
| MM.1R | 0.11 µM | [1] | |
| Binding Affinity (KD) | IRF4-DBD | 1.28 µM | [1] |
Experimental Protocols
The following are generalized protocols that should be optimized for your specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed multiple myeloma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
-
Cell Treatment and Lysis: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the specified time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against IRF4, p-IRF4, MYC, or other proteins of interest overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Mandatory Visualization
Caption: this compound inhibits the IRF4-MYC autoregulatory loop in multiple myeloma.
Caption: A generalized experimental workflow for evaluating this compound in vitro.
References
Technical Support Center: Overcoming Challenges in SH514 In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the IRF4 inhibitor, SH514, in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a specific inhibitor of Interferon Regulatory Factor 4 (IRF4), a transcription factor crucial for the survival and proliferation of multiple myeloma (MM) cells.[1] this compound binds to the DNA-binding domain of IRF4, inhibiting its transcriptional activity.[1] This leads to the suppression of downstream target genes such as MYC, CCNC, CANX, E2F5, HK2, and Blimp1, as well as cell cycle-related proteins like CDC2, Cyclin B1, Cyclin D1, and Cyclin E1, ultimately inhibiting the proliferation of MM tumors.[1]
Q2: What is the solubility of this compound and what is a recommended solvent?
A2: this compound is soluble in Dimethyl Sulfoxide (DMSO). For in vitro studies, a stock solution can be prepared in DMSO. For in vivo applications, further dilution in a biocompatible vehicle is necessary.
Q3: Has this compound been shown to be effective in vivo?
A3: Yes, in vivo studies have demonstrated that this compound effectively inhibits the proliferation of multiple myeloma tumors and exhibits no significant toxicity.[1] It has been reported to be orally active.
Q4: What are the known downstream targets of this compound?
A4: this compound has been shown to downregulate the expression of several IRF4 downstream target genes, including CCNC, CANX, E2F5, CMYC, HK2, and Blimp1. It also inhibits the expression of cell cycle-related proteins such as CDC2, Cyclin B1, Cyclin D1, and Cyclin E1.[1]
Troubleshooting Guide for In Vivo Delivery of this compound
This guide addresses potential challenges researchers may encounter during the in vivo administration of this compound and offers solutions based on preclinical research principles.
| Challenge | Potential Cause | Troubleshooting/Solution |
| Poor Bioavailability | Low aqueous solubility of this compound leading to poor absorption. | Formulation Optimization: • Co-solvents: Prepare the formulation using a mixture of DMSO and a biocompatible co-solvent like Polyethylene Glycol (PEG) 400 or cyclodextrin (B1172386) to improve solubility. • Liposomal Formulation: Encapsulating this compound in liposomes can enhance its solubility, stability, and bioavailability. • Nanoparticle Formulation: Formulating this compound into nanoparticles can improve its dissolution rate and absorption. |
| Rapid metabolism of the compound. | Pharmacokinetic Studies: • Conduct pilot pharmacokinetic studies to determine the half-life of this compound in the selected animal model. • Adjust the dosing frequency based on the pharmacokinetic profile to maintain therapeutic concentrations. | |
| Inconsistent Efficacy | Variability in drug formulation and administration. | Standardized Protocol: • Ensure a consistent and well-documented protocol for formulation preparation and administration. • For oral gavage, ensure accurate dosing volumes based on animal weight. For intravenous injection, ensure a consistent injection rate. |
| Animal-to-animal variability. | Sufficient Sample Size: • Use a sufficient number of animals per group to account for biological variability. • Monitor animal health and weight throughout the study to identify any outliers. | |
| Off-Target Effects | Lack of specificity at higher concentrations. | Dose-Response Studies: • Perform a dose-escalation study to determine the minimum effective dose with the lowest toxicity. • Titrate the dose to a level that shows on-target efficacy without inducing overt signs of toxicity. |
| Inhibition of other kinases or transcription factors. | In Vitro Profiling: • If off-target effects are suspected, perform in vitro kinase or transcription factor profiling to assess the selectivity of this compound.Control Groups: • Include a control group treated with a structurally similar but inactive compound to differentiate between on-target and off-target effects. | |
| Toxicity | Vehicle-related toxicity. | Vehicle Toxicity Assessment: • Administer the vehicle alone to a control group of animals to assess its toxicity. • If DMSO is used, ensure the final concentration is well-tolerated by the animal model. Typically, less than 5% DMSO in the final formulation is recommended for intravenous injection. |
| On-target toxicity in normal tissues. | Histopathological Analysis: • At the end of the study, perform a thorough histopathological analysis of major organs to identify any signs of toxicity. |
Quantitative Data Summary
The following table summarizes the reported in vitro potency of this compound.
| Parameter | Value | Description | Reference |
| IC₅₀ (IRF4 Inhibition) | 2.63 µM | Concentration of this compound that inhibits 50% of IRF4 activity. | [1] |
| IC₅₀ (NCI-H929 cells) | 0.08 µM | Concentration of this compound that inhibits 50% of proliferation in IRF4-high expressing NCI-H929 multiple myeloma cells. | [1] |
| IC₅₀ (MM.1R cells) | 0.11 µM | Concentration of this compound that inhibits 50% of proliferation in IRF4-high expressing MM.1R multiple myeloma cells. | [1] |
| Kᴅ (IRF4-DBD) | 1.28 µM | Dissociation constant for the binding of this compound to the IRF4 DNA-binding domain. | [1] |
Experimental Protocols
Note: The following protocols are generalized based on common practices for in vivo studies with small molecule inhibitors. The specific details of the in vivo study for this compound were not publicly available and should be optimized for your specific experimental conditions.
Protocol 1: Preparation of this compound Formulation for Oral Administration
-
Stock Solution Preparation: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 50 mg/mL).
-
Working Solution Preparation:
-
For a final dosing solution, calculate the required amount of this compound based on the desired dose (mg/kg) and the average weight of the animals.
-
On the day of dosing, dilute the this compound stock solution in a suitable vehicle. A common vehicle for oral administration of hydrophobic compounds is a mixture of 0.5% carboxymethylcellulose (CMC) and 0.25% Tween 80 in sterile water.
-
The final concentration of DMSO in the dosing solution should be kept to a minimum (ideally ≤ 5%).
-
-
Administration: Administer the formulation to the animals via oral gavage using an appropriate gauge gavage needle. The volume administered should be based on the animal's body weight (e.g., 10 mL/kg for mice).
Protocol 2: In Vivo Efficacy Study in a Multiple Myeloma Xenograft Model
-
Cell Line: Use a human multiple myeloma cell line with high IRF4 expression (e.g., NCI-H929 or MM.1R).
-
Animal Model: Use immunocompromised mice (e.g., NOD/SCID or NSG mice), 6-8 weeks old.
-
Tumor Implantation: Subcutaneously inject 5-10 x 10⁶ multiple myeloma cells in 100-200 µL of a 1:1 mixture of serum-free media and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (or vehicle control) to the respective groups according to the predetermined dose and schedule (e.g., daily oral gavage).
-
Efficacy Assessment:
-
Continue to monitor tumor volume throughout the study.
-
Monitor the body weight of the animals as an indicator of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry) to confirm target engagement and downstream effects.
-
Visualizations
Signaling Pathway of this compound Action
References
Technical Support Center: Managing Potential SH514-Induced Cytotoxicity in Non-Target Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing potential cytotoxicity induced by the IRF4 inhibitor, SH514, in non-target cells. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and specific small molecule inhibitor of Interferon Regulatory Factor 4 (IRF4).[1][2][3] It functions by binding to the DNA-binding domain of IRF4, thereby preventing its transcriptional activity.[1] IRF4 is a key transcription factor in the immune system, regulating the differentiation and function of various immune cells, including T cells, B cells, and macrophages.[1] In certain hematological malignancies like multiple myeloma, IRF4 is overexpressed and drives the expression of genes that promote cell proliferation and survival.[1] By inhibiting IRF4, this compound can suppress the growth of these cancer cells and induce apoptosis (programmed cell death).[1]
Q2: What are the known on-target effects of this compound in cancer cells?
A2: this compound has demonstrated high potency in inhibiting the proliferation of multiple myeloma cell lines that have high expression of IRF4. It has been shown to induce apoptosis in these cancer cells.[1] The inhibition of IRF4 by this compound leads to the downregulation of key target genes involved in cell cycle progression and survival.
Q3: What is meant by "off-target cytotoxicity" and why is it a concern with this compound?
A3: Off-target cytotoxicity refers to the harmful effects of a drug on cells that are not the intended target. In the context of this compound, this would be cytotoxicity observed in non-cancerous cells. This is a concern because IRF4, the target of this compound, also plays a crucial role in the normal function of the immune system.[1] Therefore, inhibiting IRF4 could potentially lead to the death or dysfunction of healthy immune cells, which could manifest as immunosuppression or other adverse effects. It is also possible for small molecule inhibitors to bind to other unintended proteins (off-target effects), which could lead to unexpected cytotoxicity in various cell types.
Q4: Are there any known off-target effects of this compound?
A4: Currently, there is limited publicly available information specifically detailing the off-target profile of this compound. One study reported no significant in vivo toxicity in a multiple myeloma tumor model, suggesting a potentially favorable therapeutic window. However, the absence of overt toxicity in this specific model does not rule out the possibility of off-target effects in other contexts or in specific non-target cell types. A thorough in vitro evaluation of this compound's activity against a panel of other proteins, such as a kinase selectivity panel, would be necessary to identify potential off-target interactions.
Q5: How can I determine if the cytotoxicity I'm observing in my non-target cells is due to on-target or off-target effects of this compound?
A5: Distinguishing between on-target and off-target cytotoxicity is a critical step in understanding the effects of this compound. Here are a few strategies:
-
Use a Structurally Unrelated IRF4 Inhibitor: If available, using another IRF4 inhibitor with a different chemical scaffold can help confirm if the observed phenotype is due to IRF4 inhibition. If both compounds produce the same effect, it is more likely to be an on-target effect.
-
Genetic Knockdown/Knockout of IRF4: The gold-standard method is to use techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of IRF4 in your non-target cells. If the cytotoxicity is still observed after IRF4 is removed, it is likely an off-target effect.
-
Rescue Experiment: In some systems, you could introduce a mutated, inhibitor-resistant form of IRF4. If this "rescues" the cells from this compound-induced cytotoxicity, it strongly suggests an on-target effect.
-
Dose-Response Correlation: Carefully titrate the concentration of this compound and correlate the level of cytotoxicity with the extent of IRF4 inhibition (e.g., by measuring the expression of IRF4 target genes). A strong correlation suggests an on-target effect.
Troubleshooting Guide
This section provides a troubleshooting guide for common issues related to this compound-induced cytotoxicity in non-target cells.
Issue 1: High levels of cytotoxicity observed in non-target cells at the intended effective concentration.
| Possible Cause | Recommended Solution |
| Concentration is too high. | Perform a dose-response curve to determine the lowest effective concentration that inhibits IRF4 in your target cancer cells. Use this concentration as a starting point for your non-target cell experiments. |
| On-target toxicity in sensitive cell types. | IRF4 is essential for certain immune cell populations. The observed cytotoxicity may be an expected consequence of IRF4 inhibition in these cells. Consider using cell types with lower or no IRF4 expression as controls. |
| Off-target effects. | Perform experiments to distinguish between on-target and off-target effects as described in FAQ #5. If off-target effects are suspected, consider using a more selective IRF4 inhibitor if available. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level for your specific cell line (typically <0.5%). Run a vehicle-only control.[4] |
| Compound instability in culture medium. | The degradation of this compound could lead to the formation of toxic byproducts. Prepare fresh this compound-containing media for each experiment and avoid prolonged storage of the compound in media.[5] |
Issue 2: Inconsistent or variable cytotoxicity results between experiments.
| Possible Cause | Recommended Solution |
| Inconsistent cell culture conditions. | Standardize cell passage number, confluency, and media composition for all experiments. |
| Pipetting errors. | Ensure accurate and consistent pipetting, especially when preparing serial dilutions of this compound. |
| Variability in compound stock. | Prepare a large, single batch of this compound stock solution and aliquot it for single use to avoid repeated freeze-thaw cycles. |
| Cell line heterogeneity. | If using primary cells, there may be donor-to-donor variability. Use cells from multiple donors to ensure the results are reproducible. |
Issue 3: No cytotoxicity observed in non-target cells, but also no effect in target cancer cells.
| Possible Cause | Recommended Solution |
| Compound inactivity. | Verify the identity and purity of your this compound compound. Purchase from a reputable source. |
| Low compound concentration. | Re-evaluate the dose-response curve in your target cells to ensure you are using an effective concentration. |
| Poor cell permeability. | While not reported as an issue for this compound, some compounds have poor cell permeability. Confirm target engagement within the cell (see Protocol 3). |
| Incorrect assay conditions. | Optimize the cytotoxicity assay parameters, such as incubation time and cell density. |
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound and provide a template for researchers to populate with their own experimental data for non-target cells.
Table 1: On-Target Potency of this compound
| Target/Cell Line | Assay Type | IC50 / Kd | Reference |
| IRF4 Inhibition | Biochemical Assay | 2.63 µM | [6] |
| NCI-H929 (Multiple Myeloma) | Proliferation Assay | 0.08 µM | [6] |
| MM.1R (Multiple Myeloma) | Proliferation Assay | 0.11 µM | [6] |
| IRF4-DBD Binding | Biophysical Assay | 1.28 µM (Kd) | [6] |
Table 2: Cytotoxicity of this compound in Non-Target Cells (Template for Experimental Data)
| Non-Target Cell Line | Cell Type | Assay Type | IC50 (µM) | Notes |
| e.g., PBMCs | Human Peripheral Blood Mononuclear Cells | e.g., MTT, 72h | User-determined | Important for assessing immunotoxicity. |
| e.g., BJ Fibroblasts | Human Foreskin Fibroblasts | e.g., MTT, 72h | User-determined | Represents a non-immune, non-cancerous cell type. |
| e.g., CD8+ T cells | Primary Human T cells | e.g., Apoptosis Assay, 48h | User-determined | To assess effects on a specific immune cell subset. |
| e.g., Monocyte-derived Macrophages | Primary Human Macrophages | e.g., Viability Assay, 72h | User-determined | To evaluate impact on myeloid lineage cells. |
Experimental Protocols
Protocol 1: Assessing this compound Cytotoxicity using a Standard MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a given cell line.
Materials:
-
Cell line of interest (e.g., non-target cell line)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader
Methodology:
-
Cell Seeding: a. Trypsinize and count cells. b. Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. c. Incubate the plate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of this compound in complete medium. A common range to test is 0.01 µM to 100 µM. b. Include a "vehicle control" (medium with the same concentration of DMSO as the highest this compound concentration) and a "no-treatment control" (medium only). c. Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions. d. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C, 5% CO2, allowing the MTT to be metabolized into formazan (B1609692) crystals. c. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. d. Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Data Acquisition and Analysis: a. Measure the absorbance at 570 nm using a plate reader. b. Subtract the absorbance of the blank wells (medium only) from all other readings. c. Calculate the percentage of cell viability for each concentration relative to the vehicle control. d. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
Protocol 2: Distinguishing Apoptosis from Necrosis using Annexin V/Propidium Iodide (PI) Staining
Objective: To determine the mode of cell death (apoptosis or necrosis) induced by this compound.
Materials:
-
Cells treated with this compound and controls
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Methodology:
-
Cell Preparation: a. Treat cells with this compound at the desired concentration and for the desired time. Include untreated and vehicle controls. b. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). c. Wash the cells twice with cold PBS.
-
Staining: a. Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. b. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension. c. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. d. Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: a. Analyze the cells by flow cytometry within one hour of staining. b. Use FITC signal detector (usually FL1) for Annexin V and a phycoerythrin signal detector (usually FL2) for PI. c. Gate on the cell population of interest and analyze the quadrants to distinguish between:
- Live cells (Annexin V- / PI-)
- Early apoptotic cells (Annexin V+ / PI-)
- Late apoptotic/necrotic cells (Annexin V+ / PI+)
- Necrotic cells (Annexin V- / PI+)
Protocol 3: Confirming Target Engagement of this compound in Live Cells using a Cellular Thermal Shift Assay (CETSA)
Objective: To verify that this compound binds to its target, IRF4, within intact cells.
Materials:
-
Cell line expressing IRF4
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Protease inhibitor cocktail
-
Equipment for cell lysis (e.g., sonicator)
-
PCR machine or water baths for heating
-
SDS-PAGE and Western blotting reagents
-
Anti-IRF4 antibody
-
Anti-loading control antibody (e.g., GAPDH, β-actin)
Methodology:
-
Cell Treatment: a. Treat intact cells with this compound at a saturating concentration or a vehicle control (DMSO) for a specified time.
-
Heating: a. Aliquot the cell suspension into PCR tubes. b. Heat the cell aliquots to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a PCR machine. Include an unheated control.
-
Cell Lysis and Protein Extraction: a. Lyse the cells by freeze-thaw cycles or sonication in the presence of a protease inhibitor cocktail.
-
Separation of Soluble and Aggregated Proteins: a. Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Analysis: a. Collect the supernatant containing the soluble proteins. b. Analyze the amount of soluble IRF4 in each sample by SDS-PAGE and Western blotting using an anti-IRF4 antibody. c. Use a loading control to normalize the protein levels.
-
Data Analysis: a. Quantify the band intensities from the Western blot. b. Plot the amount of soluble IRF4 as a function of temperature for both this compound-treated and vehicle-treated cells. A shift in the melting curve to a higher temperature for the this compound-treated sample indicates that this compound binding has stabilized the IRF4 protein, confirming target engagement.
Visualizations
Caption: this compound inhibits the IRF4 signaling pathway.
Caption: Troubleshooting workflow for this compound-induced cytotoxicity.
Caption: Experimental workflow for assessing this compound cytotoxicity.
References
- 1. What are IRF4 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Discovery of First-in-Class Small Molecule Inhibitors of the IRF4-PU.1/Spi-B Interaction: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 3. pA2 Online [pa2online.org]
- 4. benchchem.com [benchchem.com]
- 5. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Validation & Comparative
A Head-to-Head Preclinical Showdown: The Novel IRF4 Inhibitor SH514 Versus the Established Lenalidomide in Multiple Myeloma
For Immediate Release
In the landscape of multiple myeloma therapeutics, a novel contender, SH514, has demonstrated superior preclinical efficacy in a direct comparison with the established immunomodulatory agent, lenalidomide (B1683929). This guide provides a comprehensive analysis of the available data on this compound and lenalidomide, offering researchers, scientists, and drug development professionals a detailed look at their mechanisms of action and preclinical performance.
At a Glance: this compound vs. Lenalidomide
| Feature | This compound | Lenalidomide |
| Target | Interferon Regulatory Factor 4 (IRF4) | Cereblon (CRBN) E3 ubiquitin ligase complex |
| Mechanism of Action | Direct inhibitor of IRF4 DNA-binding domain, blocking its transcriptional activity. | Induces the ubiquitination and degradation of Ikaros (IKZF1) and Aiolos (IKZF3), leading to downregulation of IRF4. |
| Reported In Vivo Efficacy | "Much better antitumor efficacy" in a head-to-head comparison in an NCI-H929 multiple myeloma xenograft model.[1] | Standard-of-care agent with demonstrated clinical efficacy. Preclinical data shows tumor growth inhibition in various xenograft models. |
Mechanism of Action: A Tale of Two Pathways to IRF4 Inhibition
Both this compound and lenalidomide ultimately exert their anti-myeloma effects by disrupting the critical IRF4 signaling pathway, albeit through distinct mechanisms.
This compound: Direct Inhibition of a Master Regulator
This compound is a first-in-class, specific inhibitor of IRF4.[1] It directly binds to the DNA-binding domain of the IRF4 protein, physically preventing it from attaching to DNA and activating the transcription of genes essential for multiple myeloma cell survival and proliferation. This direct inhibition offers a targeted approach to shutting down a key oncogenic driver in this malignancy.
Lenalidomide: A "Molecular Glue" for Indirect IRF4 Suppression
Lenalidomide employs a more indirect, yet highly effective, strategy. It acts as a "molecular glue," bringing together the E3 ubiquitin ligase Cereblon (CRBN) and the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This proximity leads to the ubiquitination and subsequent proteasomal degradation of IKZF1 and IKZF3. As these transcription factors are required for the expression of IRF4, their degradation results in the downstream suppression of IRF4 signaling.
Preclinical Efficacy: A Comparative Look
A pivotal preclinical study directly compared the in vivo antitumor efficacy of this compound and lenalidomide in a human multiple myeloma xenograft model.
In Vitro Activity
| Compound | Cell Line | IC50 (µM) |
| This compound | NCI-H929 | 0.08[1] |
| MM.1R | 0.11[1] | |
| Lenalidomide | NCI-H929 | ~3-10 (Varies by study) |
| MM.1S | ~1-5 (Varies by study) |
In Vivo Xenograft Study: NCI-H929 Model
While the full quantitative data from the head-to-head in vivo comparison is detailed in the primary literature, the published findings report that this compound demonstrated "much better antitumor efficacy than the clinical drug lenalidomide" in this model.[1]
Experimental Protocols
This compound In Vivo Efficacy Study (NCI-H929 Xenograft Model)
-
Animal Model: Female BALB/c nude mice.
-
Cell Line: 1 x 10^7 NCI-H929 human multiple myeloma cells were subcutaneously injected.
-
Treatment Groups:
-
Vehicle control
-
This compound (12.5 mg/kg, oral gavage, once daily)
-
This compound (25 mg/kg, oral gavage, once daily)
-
Lenalidomide (Dosage and administration as per the comparative study)
-
-
Study Duration: Treatment was administered for 34 consecutive days.
-
Primary Endpoint: Tumor volume was measured to assess antitumor efficacy.
Lenalidomide In Vivo Efficacy (Representative Protocol from Publicly Available Data)
-
Animal Model: Severe combined immunodeficient (SCID) mice.
-
Cell Line: NCI-H929 human multiple myeloma cells were subcutaneously implanted.
-
Treatment Groups:
-
Vehicle control
-
Lenalidomide (e.g., 25 mg/kg, daily for 21 days)[2]
-
-
Primary Endpoint: Tumor volume measurement.
Discussion and Future Perspectives
The preclinical data presents this compound as a highly promising therapeutic candidate for multiple myeloma. Its direct and specific inhibition of IRF4 offers a distinct mechanistic advantage. The superior in vivo efficacy observed in the head-to-head comparison with lenalidomide warrants further investigation and progression towards clinical trials.
Lenalidomide remains a cornerstone of multiple myeloma treatment, with a well-established clinical profile. Its mechanism of action, while indirect, effectively targets the IRF4 pathway and has demonstrated significant patient benefit.
Future research should focus on fully elucidating the quantitative aspects of the in vivo comparison between this compound and lenalidomide. Further studies are also needed to explore potential synergistic effects of combining this compound with other anti-myeloma agents, and to evaluate its long-term safety and efficacy in more complex preclinical models before translation to the clinic. The emergence of direct IRF4 inhibitors like this compound represents an exciting advancement in the targeted therapy of multiple myeloma.
References
A Comparative Guide to SH514 and Other IRF4 Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of SH514, a direct inhibitor of Interferon Regulatory Factor 4 (IRF4), with alternative IRF4-targeting strategies. The information is supported by experimental data to aid in the evaluation of these compounds for research and therapeutic development.
Interferon Regulatory Factor 4 (IRF4) is a critical transcription factor in the development and function of lymphocytes and is a key therapeutic target in hematological malignancies such as multiple myeloma. This compound has emerged as a potent, orally active direct inhibitor of IRF4. This guide compares this compound with other methods of IRF4 inhibition, including antisense oligonucleotides, proteolysis-targeting chimeras (PROTACs), and indirect inhibitors.
Quantitative Comparison of IRF4 Inhibitors
The following table summarizes the key quantitative data for this compound and its alternatives. Direct comparison of potency can be challenging due to the different mechanisms of action.
| Inhibitor/Strategy | Target | Mechanism of Action | Potency (IC50/DC50/Kd) | Cell Proliferation Inhibition (IC50) |
| This compound | IRF4 (DBD) | Direct small molecule inhibitor, prevents DNA binding | IC50: 2.63 µM (IRF4 inhibition)Kd: 1.28 µM (binding to IRF4-DBD)[1] | 0.08 µM (NCI-H929 cells)0.11 µM (MM.1R cells)[1] |
| Frenlosirsen (ION251) | IRF4 mRNA | Antisense oligonucleotide, induces mRNA degradation | Data not directly comparable (ASO mechanism) | Potent inhibition of myeloma cell survival[2] |
| dIRF4 | IRF4 Protein | PROTAC, induces proteasomal degradation of IRF4 | DC50: <10 nM (BTK degradation, as a PROTAC example)[3] | Strong cytotoxic effects in all myeloma lines evaluated[4] |
| Lenalidomide | Cereblon (CRBN) | Indirect inhibitor; CRBN binding leads to degradation of IKZF1/3, which downregulates IRF4 | Data not directly comparable (indirect mechanism) | Varies by cell line, e.g., potent in ATLL cells[5] |
| Trametinib + Rapamycin | MEK & mTOR | Indirect inhibitors; suppress upstream signaling pathways (MAPK and mTOR) leading to IRF4 inhibition | Data not directly comparable (indirect mechanism) | Synergistically inhibits proliferation of NSCLC cells[6] |
Experimental Methodologies
This section details the experimental protocols used to validate the inhibitory effects of these compounds.
This compound: Direct IRF4 Inhibition
-
Biochemical Inhibition Assay: The inhibitory effect of this compound on IRF4 is determined by assessing its ability to disrupt the interaction between the IRF4 DNA-binding domain (DBD) and its target DNA sequence. This can be measured using techniques like fluorescence polarization or electrophoretic mobility shift assays (EMSA).
-
Cell Viability Assay (MTT/XTT): Multiple myeloma cell lines (e.g., NCI-H929, MM.1R) are seeded in 96-well plates and treated with varying concentrations of this compound for a specified period (e.g., 72 hours). Cell viability is assessed using MTT or XTT reagents, which measure metabolic activity. The absorbance is read on a plate reader, and the IC50 value is calculated.[7][8]
-
Western Blotting for Downstream Targets: Cells treated with this compound are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against IRF4 downstream targets (e.g., c-MYC) and loading controls (e.g., β-actin).[9][10]
-
In Vivo Xenograft Model: Human multiple myeloma cells are subcutaneously injected into immunocompromised mice. Once tumors are established, mice are treated with this compound (e.g., oral gavage). Tumor volume is measured regularly to assess the anti-tumor efficacy.[11][12][13][14]
Frenlosirsen (ION251): Antisense Oligonucleotide (ASO) Approach
-
ASO Transfection: Myeloma cells are transfected with Frenlosirsen using a suitable delivery agent (e.g., cationic lipids). The efficiency of delivery is optimized to maximize ASO uptake while minimizing cytotoxicity.[15][16][17][18][19]
-
Quantitative PCR (qPCR) for IRF4 mRNA: RNA is extracted from cells treated with Frenlosirsen. The levels of IRF4 mRNA are quantified by qPCR and normalized to a housekeeping gene to determine the extent of mRNA knockdown.
-
Western Blotting for IRF4 Protein: Protein lysates from treated cells are analyzed by Western blotting using an anti-IRF4 antibody to confirm the reduction in IRF4 protein levels.[20]
dIRF4: PROTAC-mediated Degradation
-
In Vitro Degradation Assay: Myeloma cells are treated with dIRF4 for various time points. Cell lysates are then analyzed by Western blot to quantify the levels of IRF4 protein and determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[21][22]
-
Ternary Complex Formation Assay: A pull-down assay can be used to demonstrate the formation of the ternary complex between dIRF4, IRF4, and the E3 ligase (e.g., Cereblon).[23][24]
Indirect Inhibitors (Lenalidomide, Trametinib + Rapamycin)
-
Western Blotting for IRF4 and Upstream/Downstream Targets: Cells are treated with the indirect inhibitors, and protein lysates are analyzed by Western blotting to measure the levels of IRF4, as well as key proteins in the targeted pathways (e.g., phosphorylated ERK, mTOR for Trametinib/Rapamycin; IKZF1/3 for Lenalidomide).[25][26]
Visualizing the Mechanisms of Action
The following diagrams illustrate the different signaling pathways and experimental workflows involved in the validation of these IRF4 inhibitors.
References
- 1. Design, synthesis and biological evaluation of bisnoralcohol derivatives as novel IRF4 inhibitors for the treatment of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frenlosirsen - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paper: Pharmacological Targeting of IRF4 As a Therapeutic Strategy for Multiple Myeloma [ash.confex.com]
- 5. researchgate.net [researchgate.net]
- 6. Rapamycin and trametinib: a rational combination for treatment of NSCLC [ijbs.com]
- 7. haematologica.org [haematologica.org]
- 8. researchgate.net [researchgate.net]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. origene.com [origene.com]
- 11. Mouse Models as a Translational Platform for the Development of New Therapeutic Agents in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mouse models of multiple myeloma: technologic platforms and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design and Delivery of Antisense Oligonucleotides to Block microRNA Function in Cultured Drosophila and Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro transport and delivery of antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ncardia.com [ncardia.com]
- 18. researchgate.net [researchgate.net]
- 19. rjhbiosciences.com [rjhbiosciences.com]
- 20. IRF-4 Antibody (#4964) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 21. benchchem.com [benchchem.com]
- 22. reactionbiology.com [reactionbiology.com]
- 23. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 24. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
A Comparative Guide to SH514 and Other Known IRF4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Interferon Regulatory Factor 4 (IRF4) has emerged as a critical therapeutic target, particularly in hematological malignancies like multiple myeloma, due to its central role in the proliferation and survival of malignant plasma cells. This guide provides a detailed comparison of SH514, a direct IRF4 inhibitor, with other compounds known to suppress IRF4 activity through various mechanisms. The information presented herein is supported by experimental data to aid researchers in their drug discovery and development endeavors.
Overview of IRF4 Inhibition Strategies
Inhibitors of IRF4 can be broadly categorized into two main groups:
-
Direct Inhibitors: These molecules, such as this compound, are designed to physically bind to the IRF4 protein, typically at its DNA-binding domain (DBD), thereby preventing its interaction with DNA and blocking its transcriptional activity.
-
Indirect Inhibitors: This category includes compounds that affect the expression or stability of IRF4 without binding to it directly. Prominent examples are the immunomodulatory drugs (IMiDs) and antisense oligonucleotides (ASOs). IMiDs, like lenalidomide (B1683929) and pomalidomide, induce the degradation of transcription factors upstream of IRF4, leading to its downregulation. ASOs, such as frenlosirsen, are synthetic nucleic acid sequences that bind to the mRNA of IRF4, promoting its degradation and preventing protein translation.
Quantitative Comparison of IRF4 Inhibitors
The following table summarizes key quantitative data for this compound and other notable IRF4 inhibitors, providing a comparative look at their potency and efficacy in preclinical models.
| Inhibitor | Type | Target | IC50 (IRF4 Inhibition) | Kd (Binding Affinity) | Cell Proliferation IC50 (NCI-H929) | Cell Proliferation IC50 (MM.1R) |
| This compound | Direct | IRF4-DBD | 2.63 µM[1][2][3] | 1.28 µM[1][2] | 0.08 µM[2][4] | 0.11 µM[2][4] |
| HIT-1 | Direct | IRF4-PU.1/Spi-B Interaction | 2 µM (TR-FRET)[5] | Not Reported | Not Reported | Not Reported |
| Lenalidomide | Indirect | Cereblon (CRBN) E3 ligase | Not Applicable | Not Applicable | Varies (cell line dependent) | Varies (cell line dependent) |
| Pomalidomide | Indirect | Cereblon (CRBN) E3 ligase | Not Applicable | Not Applicable | Varies (cell line dependent) | Varies (cell line dependent) |
| Frenlosirsen (ION251) | Indirect | IRF4 mRNA | Not Applicable | Not Applicable | Not Reported | Not Reported |
Mechanisms of Action and Signaling Pathways
The diverse mechanisms through which these inhibitors exert their effects on the IRF4 signaling pathway are crucial for understanding their potential applications and limitations.
IRF4 Signaling Pathway
Interferon Regulatory Factor 4 (IRF4) is a key transcription factor in lymphoid cells. Its expression is induced by various upstream signals, including B-cell receptor (BCR) and Toll-like receptor (TLR) signaling, which activate the NF-κB pathway. Once expressed, IRF4 forms complexes with other transcription factors, such as PU.1 or AP-1, to regulate the expression of target genes critical for cell survival, proliferation, and differentiation. In multiple myeloma, IRF4 and MYC form a positive feedback loop, where each transcription factor promotes the expression of the other, driving oncogenesis.
Mechanisms of IRF4 Inhibitors
The different classes of IRF4 inhibitors target distinct points in its signaling cascade. Direct inhibitors like this compound block the function of the IRF4 protein, while indirect inhibitors prevent its synthesis.
Experimental Protocols
The data presented in this guide were generated using a variety of standard and specialized laboratory techniques. Below are detailed methodologies for key experiments.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding affinity between two molecules in real-time.
-
Immobilization: Recombinant human IRF4 protein is immobilized on a sensor chip surface.
-
Binding: A series of concentrations of the inhibitor (e.g., this compound) in a suitable buffer are flowed over the sensor chip surface.
-
Detection: The binding of the inhibitor to the immobilized IRF4 protein causes a change in the refractive index at the surface, which is detected by the SPR instrument and recorded as a response unit (RU).
-
Data Analysis: The association and dissociation rates are measured, and the equilibrium dissociation constant (Kd) is calculated to determine the binding affinity.
In Vitro Cell Proliferation Assay
This assay measures the effect of an inhibitor on the growth and viability of cancer cell lines.
-
Cell Seeding: Multiple myeloma cell lines (e.g., NCI-H929, MM.1R) are seeded into 96-well plates at a predetermined density.
-
Treatment: The cells are treated with a range of concentrations of the inhibitor (e.g., this compound) and incubated for a specified period (e.g., 72 hours).
-
Viability Measurement: A viability reagent (e.g., CellTiter-Glo®) is added to each well. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Data Analysis: The luminescence is measured using a plate reader. The results are normalized to untreated control cells, and the half-maximal inhibitory concentration (IC50) is calculated.
Western Blot for Protein Expression
Western blotting is used to detect and quantify the levels of specific proteins in cell lysates.
-
Cell Lysis: Cells treated with the inhibitor are harvested and lysed to release their protein content.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using SDS-PAGE.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody specific for the protein of interest (e.g., IRF4, c-MYC, or a loading control like β-actin), followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A chemiluminescent substrate is added to the membrane, and the light emitted is captured by an imaging system. The intensity of the bands corresponds to the amount of the target protein.
Experimental Workflow for Inhibitor Screening
The discovery of novel inhibitors often follows a high-throughput screening (HTS) cascade.
In Vivo Studies
Preclinical in vivo studies are essential to evaluate the efficacy and safety of drug candidates in a whole-organism context.
Xenograft Mouse Model of Multiple Myeloma
-
Cell Implantation: Human multiple myeloma cells (e.g., NCI-H929) are injected subcutaneously into immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment: The mice are randomized into treatment and control groups. The treatment group receives the inhibitor (e.g., this compound at 12.5-25 mg/kg, administered orally once daily), while the control group receives a vehicle.[1][2]
-
Monitoring: Tumor volume and the body weight of the mice are monitored regularly throughout the study.
-
Endpoint: At the end of the study, the tumors are excised and weighed. The efficacy of the inhibitor is determined by the extent of tumor growth inhibition compared to the control group.
In studies with this compound, oral administration effectively inhibited the proliferation of multiple myeloma tumors in mice without causing significant toxic effects.[1]
Conclusion
This compound represents a promising direct inhibitor of IRF4 with potent anti-proliferative activity in multiple myeloma cell lines and in vivo models. In comparison, indirect inhibitors like lenalidomide, pomalidomide, and frenlosirsen offer alternative therapeutic strategies by targeting upstream regulators or the mRNA of IRF4. The choice of an inhibitor for research or therapeutic development will depend on the specific context, including the desired mechanism of action, the genetic background of the malignancy, and the potential for combination therapies. The experimental protocols and comparative data provided in this guide are intended to serve as a valuable resource for the scientific community engaged in the development of novel cancer therapeutics targeting the IRF4 pathway.
References
- 1. Lenalidomide downregulates the cell survival factor, interferon regulatory factor-4, providing a potential mechanistic link for predicting response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Action of Lenalidomide in B-Cell Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of IRF4 in resistance to immunomodulatory (IMid) compounds® in Waldenström’s macroglobulinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
Comparative Analysis of SH514's Anti-Proliferative Activity in Multiple Myeloma
A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the anti-proliferative performance of the novel IRF4 inhibitor, SH514, against established multiple myeloma therapies. This guide provides supporting experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and experimental workflows.
This comparison guide delves into the anti-proliferative activity of this compound, a novel and potent inhibitor of Interferon Regulatory Factor 4 (IRF4), a key transcription factor in multiple myeloma (MM) pathogenesis. The performance of this compound is benchmarked against standard-of-care and second-generation MM therapies: lenalidomide, pomalidomide, bortezomib, and dexamethasone (B1670325). The data presented is collated from various preclinical studies, offering a quantitative and mechanistic comparison to aid in the evaluation of this compound as a potential therapeutic agent.
Data Presentation: Anti-Proliferative Activity (IC50)
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of this compound and its comparators in two well-established human multiple myeloma cell lines: NCI-H929 and MM.1R. It is important to note that these values are compiled from different studies and experimental conditions may vary.
| Compound | Target | Cell Line | IC50 (µM) | Citation |
| This compound | IRF4 | NCI-H929 | 0.08 | |
| MM.1R | 0.11 | |||
| Lenalidomide | Cereblon (CRBN) E3 Ubiquitin Ligase | NCI-H929 | 3.28 | [1] |
| MM.1R | Resistant (>10) | |||
| Pomalidomide | Cereblon (CRBN) E3 Ubiquitin Ligase | NCI-H929 | 0.035 | [2] |
| MM.1R | ~1.0 | |||
| Bortezomib | 26S Proteasome | NCI-H929 | 0.01085 (10.85 nM) | [3] |
| MM.1R | 0.005 - 0.02 | |||
| Dexamethasone | Glucocorticoid Receptor | NCI-H929 | Varies (synergistic) | |
| MM.1R | Resistant | [4] |
Note: The IC50 values for dexamethasone are often not reported as a single agent in recent studies due to its primary use in combination therapies to enhance the efficacy of other agents. The MM.1R cell line is known to be resistant to dexamethasone.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the key anti-proliferative assays are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed multiple myeloma cells (NCI-H929 or MM.1R) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Compound Treatment: After 24 hours of incubation, add serial dilutions of the test compounds (this compound, lenalidomide, pomalidomide, bortezomib, dexamethasone) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 48, 72, or 96 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve fitting software.
BrdU Assay for Cell Proliferation
The BrdU (Bromodeoxyuridine) assay is a cell proliferation assay that detects the incorporation of BrdU, a thymidine (B127349) analog, into newly synthesized DNA of proliferating cells.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the test compounds as described in the MTT assay protocol.
-
BrdU Labeling: 2 to 4 hours before the end of the incubation period, add BrdU labeling solution to each well to a final concentration of 10 µM.
-
Fixation and Denaturation: At the end of the incubation, fix the cells with a fixing/denaturing solution for 30 minutes at room temperature.
-
Antibody Incubation: Wash the cells and add an anti-BrdU primary antibody. Incubate for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the cells and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Substrate Addition: Wash the cells and add a TMB (3,3',5,5'-tetramethylbenzidine) substrate.
-
Color Development and Measurement: Allow the color to develop, then stop the reaction with a stop solution. Measure the absorbance at 450 nm.
-
Data Analysis: Calculate the percentage of proliferation relative to the vehicle control and determine the IC50 values.
Colony Formation Assay
The colony formation assay is an in vitro cell survival assay based on the ability of a single cell to grow into a colony.
Protocol:
-
Base Agar (B569324) Layer: Prepare a base layer of 0.6% agar in complete medium in 6-well plates and allow it to solidify.
-
Cell Suspension: Treat cells with the test compounds for a specified period. Then, harvest and resuspend the cells in a 0.3% top agar solution in complete medium.
-
Plating: Plate the cell-agar suspension on top of the base agar layer.
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 2-3 weeks, or until colonies are visible.
-
Staining: Stain the colonies with a solution of crystal violet.
-
Colony Counting: Count the number of colonies in each well.
-
Data Analysis: Calculate the percentage of colony formation relative to the vehicle control and assess the long-term anti-proliferative effect of the compounds.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by this compound and its comparators.
Caption: this compound inhibits IRF4, leading to decreased proliferation and increased apoptosis in MM cells.
Caption: Mechanisms of action for established anti-myeloma agents.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the comparative analysis of anti-proliferative agents.
Caption: A generalized workflow for assessing and comparing the anti-proliferative effects of this compound.
Conclusion
This comparative guide provides a foundational overview of the anti-proliferative activity of this compound in the context of existing multiple myeloma therapies. The presented data indicates that this compound exhibits potent activity against MM cell lines, including those with resistance to standard agents. The unique mechanism of action, centered on the direct inhibition of the transcription factor IRF4, distinguishes it from the broader mechanisms of immunomodulatory drugs, proteasome inhibitors, and corticosteroids. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound in the treatment of multiple myeloma. This guide serves as a valuable resource for researchers and clinicians in the field, facilitating a deeper understanding of this promising new agent.
References
Validating the Downstream Gene Suppression of SH514: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SH514, a novel inhibitor of Interferon Regulatory Factor 4 (IRF4), with alternative therapeutic strategies targeting the same pathway in multiple myeloma (MM). We present available experimental data on the downstream gene and protein suppression profiles of these compounds, detailed experimental methodologies for validation, and visual representations of the key signaling pathways and workflows.
Introduction to this compound and the IRF4 Pathway
Interferon Regulatory Factor 4 (IRF4) is a critical transcription factor for the survival and proliferation of multiple myeloma cells. It regulates a network of genes essential for oncogenesis, making it a prime therapeutic target. This compound is a recently developed small molecule that directly binds to the DNA-binding domain of IRF4, thereby inhibiting its transcriptional activity.[1] This guide evaluates the efficacy of this compound in suppressing its downstream targets and compares it to other IRF4-targeting agents, including immunomodulatory drugs (IMiDs), antisense oligonucleotides, and proteolysis-targeting chimeras (PROTACs).
Comparative Analysis of Downstream Target Suppression
The following tables summarize the available data on the suppression of key IRF4 downstream target genes and cell cycle-related proteins by this compound and its alternatives. While direct quantitative comparisons from a single head-to-head study are limited, this compilation provides a valuable overview of their respective impacts on the IRF4 signaling axis.
Table 1: Comparison of Downstream Gene Suppression by IRF4-Targeting Compounds
| Target Gene | This compound | Lenalidomide | Pomalidomide | ION251 (ASO) | dIRF4 (PROTAC) |
| MYC | Suppression Reported[1] | Downregulation Reported[2][3] | Downregulation Reported[4] | Reduction Reported[5][6] | Significant Downregulation[7] |
| CCNC | Suppression Reported | Data not available | Data not available | Data not available | Data not available |
| CANX | Suppression Reported | Data not available | Data not available | Data not available | Data not available |
| E2F5 | Suppression Reported | Data not available | Data not available | Data not available | Data not available |
| HK2 | Suppression Reported | Data not available | Data not available | Data not available | Data not available |
| Blimp1 (PRDM1) | Suppression Reported | Data not available | Data not available | Data not available | Data not available |
Note: "Suppression Reported" indicates that studies have shown a decrease in the expression of the gene, but specific quantitative dose-response data was not available in the reviewed literature.
Table 2: Comparison of Cell Cycle-Related Protein Suppression by IRF4-Targeting Compounds
| Target Protein | This compound | Lenalidomide | Pomalidomide | ION251 (ASO) | dIRF4 (PROTAC) |
| CDC2 (CDK1) | Suppression Reported (0.1-1 µM)[1] | Data not available | Data not available | Cell Cycle Arrest Reported[5] | Data not available |
| Cyclin B1 | Suppression Reported (0.1-1 µM)[1] | Data not available | Data not available | Cell Cycle Arrest Reported[5] | Data not available |
| Cyclin D1 | Suppression Reported (0.1-1 µM)[1] | Data not available | Data not available | Cell Cycle Arrest Reported[5] | Data not available |
| Cyclin E1 | Suppression Reported (0.1-1 µM)[1] | Data not available | Data not available | Cell Cycle Arrest Reported[5] | Data not available |
| c-MYC | Suppression Reported (0.1-1 µM)[1] | Downregulation Reported[2][3] | Downregulation Reported[4] | Reduction Reported[5][6] | Significant Downregulation[7] |
Note: "Suppression Reported" indicates that studies have shown a decrease in the expression of the protein. Where available, the concentration range at which this effect was observed is provided. "Cell Cycle Arrest Reported" suggests an impact on cell cycle progression, which is regulated by these proteins.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams were generated using the Graphviz DOT language.
References
- 1. Western blot protocol | Abcam [abcam.com]
- 2. Lenalidomide downregulates the cell survival factor, interferon regulatory factor-4, providing a potential mechanistic link for predicting response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. miR-22 Modulates Lenalidomide Activity by Counteracting MYC Addiction in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptional Heterogeneity Overcomes Super-Enhancer Disrupting Drug Combinations in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective antisense oligonucleotide inhibition of human IRF4 prevents malignant myeloma regeneration via cell cycle disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurekalert.org [eurekalert.org]
- 7. myelomasociety.org [myelomasociety.org]
A Tale of Two Targets: SH514 and Bortezomib in Multiple Myeloma Cells
In the landscape of multiple myeloma (MM) therapeutics, the proteasome inhibitor bortezomib (B1684674) has been a cornerstone of treatment for over a decade. However, the quest for novel agents with distinct mechanisms of action to overcome resistance and improve patient outcomes is ongoing. This guide provides a side-by-side comparison of the established drug, bortezomib, and an investigational inhibitor, SH514, detailing their divergent molecular targets and cellular effects in MM cells.
Mechanism of Action: A Divergent Approach to Inducing Myeloma Cell Death
Bortezomib , a first-in-class proteasome inhibitor, exerts its anti-myeloma effects by reversibly inhibiting the 26S proteasome, a critical cellular complex responsible for degrading ubiquitinated proteins.[1][2] This inhibition disrupts the degradation of key regulatory proteins, leading to a cascade of events that culminate in apoptosis (programmed cell death) of malignant plasma cells.[3][4] One of the primary pathways affected is the NF-κB signaling cascade. By preventing the degradation of IκB, an inhibitor of NF-κB, bortezomib blocks NF-κB translocation to the nucleus, thereby downregulating the expression of anti-apoptotic genes.[1][3] The accumulation of misfolded proteins due to proteasome inhibition also induces endoplasmic reticulum (ER) stress, further contributing to apoptosis.[1][4]
This compound , in contrast, targets a different critical pathway in multiple myeloma. It has been identified as a potent inhibitor of Interferon Regulatory Factor 4 (IRF4).[5] IRF4 is a transcription factor that is specifically overexpressed in multiple myeloma cells and is essential for their survival and proliferation.[5] By directly binding to the DNA-binding domain of IRF4, this compound prevents it from regulating its downstream target genes, which include those involved in cell cycle progression (e.g., CCND2, MYC) and apoptosis.[5] This targeted inhibition of IRF4 leads to cell cycle arrest and apoptosis in IRF4-dependent MM cells.
Comparative Efficacy in Multiple Myeloma Cell Lines
While direct head-to-head studies comparing this compound and bortezomib in the same experimental settings are not yet published, we can compare their reported potencies from independent studies.
| Drug | Target | Cell Line | IC50 | Reference |
| This compound | IRF4 | NCI-H929 | 0.08 µM | [5] |
| MM.1R | 0.11 µM | [5] | ||
| Bortezomib | 20S Proteasome | Various | Ki of 0.6 nM | [6] |
| 26S Proteasome | B16F10 | IC50 of 2.46 nM | [6] |
Note: IC50 and Ki values represent the concentration of the drug required to inhibit 50% of the target's activity or cell viability. A lower value indicates higher potency. The cell lines and assay conditions in these studies differ, so direct comparison of absolute values should be interpreted with caution.
Signaling Pathways Under Siege
The distinct mechanisms of this compound and bortezomib are best visualized through their respective signaling pathways.
Caption: Bortezomib inhibits the proteasome, leading to ER stress and NF-κB inhibition, ultimately causing apoptosis.
Caption: this compound inhibits the transcription factor IRF4, suppressing pro-survival gene expression and inducing apoptosis.
Experimental Protocols
The following are generalized methodologies for assessing the effects of this compound and bortezomib in MM cells, based on standard laboratory practices.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Multiple myeloma cell lines (e.g., NCI-H929, MM.1R, RPMI-8226, U-266) are seeded in 96-well plates at a density of 1 x 104 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Drug Treatment: Cells are treated with serial dilutions of this compound or bortezomib for 48-72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
-
Cell Treatment: MM cells are treated with this compound or bortezomib at their respective IC50 concentrations for 24-48 hours.
-
Cell Staining: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated for 15 minutes in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Western Blot Analysis for Signaling Pathway Proteins
-
Protein Extraction: MM cells are treated with this compound or bortezomib for various time points. Cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., IκB, cleaved PARP, IRF4, c-Myc, Cyclin D1) overnight at 4°C.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound and bortezomib represent two distinct therapeutic strategies for multiple myeloma. Bortezomib's broad-acting mechanism of proteasome inhibition has proven clinical efficacy but can be associated with off-target effects. This compound offers a more targeted approach by inhibiting IRF4, a key dependency in MM cells. While still in the preclinical stages of investigation, the high potency of this compound in IRF4-high MM cell lines suggests it could be a promising therapeutic agent, particularly for patient populations with tumors addicted to the IRF4 signaling pathway. Further research, including direct comparative studies and in vivo models, is necessary to fully elucidate the therapeutic potential of this compound relative to established agents like bortezomib.
References
- 1. What is the mechanism of Bortezomib? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Bortezomib (Velcade™) in the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Design, synthesis and biological evaluation of bisnoralcohol derivatives as novel IRF4 inhibitors for the treatment of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
Long-Term In Vivo Efficacy of SH514: A Comparative Analysis for Multiple Myeloma Research
In the landscape of targeted therapies for multiple myeloma (MM), the novel bisnoralcohol derivative SH514 has emerged as a potent inhibitor of Interferon Regulatory Factor 4 (IRF4), a critical transcription factor for MM cell survival and proliferation. Preclinical evidence suggests that this compound not only effectively suppresses tumor growth in vivo but also demonstrates a superior efficacy profile compared to the established clinical drug, lenalidomide (B1683929), with no significant associated toxicity. This guide provides a comparative overview of the long-term in vivo efficacy of this compound, contextualized with current standard-of-care agents for multiple myeloma, to inform researchers, scientists, and drug development professionals.
Comparative In Vivo Efficacy of this compound and Standard-of-Care Agents
While detailed, long-term quantitative in vivo data for this compound from peer-reviewed publications are not yet fully available, the initial findings indicate a significant advancement in anti-myeloma therapy. The primary research highlights that this compound effectively inhibited the proliferation of MM tumors in vivo, demonstrating "much better antitumor efficacy than the clinical drug lenalidomide" and exhibiting "no significant toxicity".
To provide a framework for comparison, the following tables summarize publicly available in vivo efficacy data for standard-of-care agents in multiple myeloma xenograft models. This data serves as a benchmark against which the performance of this compound can be assessed as more detailed information becomes available.
Table 1: Comparative Efficacy of Standard-of-Care Agents in Multiple Myeloma Xenograft Models
| Compound | Mouse Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Survival Benefit | Reference |
| Lenalidomide | C57BL/KaLwRij mice with 5TGM1 MM cells | Not specified | Statistically significant TGI. 2/12 mice were tumor-free at day 90. | Prolonged survival. | [1] |
| Bortezomib | Disseminated MM models | Not specified | Significant decrease in tumor signal compared to untreated controls. | Not specified | [2] |
| Pomalidomide + Dexamethasone | Lenalidomide-refractory myeloma | Intermittent and continuous dosing | Both regimens led to tumor reduction. | Similar event-free and overall survival in both dosing cohorts. | [3] |
| Dexamethasone | OPM2 xenograft | Not specified | Significantly inhibited tumor growth. | Not specified |
Table 2: Observed In Vivo Toxicities of Standard-of-Care Agents
| Compound | Common Adverse Events in Preclinical/Clinical Studies |
| Lenalidomide | Myelosuppression (neutropenia, thrombocytopenia), venous thromboembolism, peripheral neuropathy. |
| Bortezomib | Peripheral neuropathy, myelosuppression, gastrointestinal effects. |
| Pomalidomide | Neutropenia, fatigue, constipation, peripheral edema. |
| Dexamethasone | Immunosuppression, hyperglycemia, mood changes, insomnia, fluid retention. |
Signaling Pathway of IRF4 in Multiple Myeloma and this compound's Mechanism of Action
This compound exerts its anti-tumor effects by directly targeting the Interferon Regulatory Factor 4 (IRF4). In multiple myeloma, IRF4 is a master transcriptional regulator that forms a positive autoregulatory loop with MYC, another critical oncogene. This IRF4-MYC axis drives the expression of genes essential for cell cycle progression, proliferation, and survival of myeloma cells. This compound binds to the DNA-binding domain of IRF4, inhibiting its transcriptional activity. This leads to the suppression of downstream target genes such as MYC, CCND1 (Cyclin D1), and other cell cycle-related proteins, ultimately inducing cell cycle arrest and apoptosis in MM cells.
Caption: IRF4-MYC autoregulatory loop in Multiple Myeloma and the inhibitory action of this compound.
Experimental Protocols
While the specific, detailed protocol for the long-term in vivo assessment of this compound is not publicly available, a general methodology for evaluating the efficacy of anti-myeloma agents in a xenograft mouse model is provided below. This representative protocol is based on established practices in the field.
A Representative In Vivo Efficacy Study Protocol for Multiple Myeloma
-
Cell Culture: Human multiple myeloma cell lines (e.g., NCI-H929, MM.1S, RPMI-8226) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).
-
Animal Model: Immunocompromised mice, such as NOD/SCID or NSG mice (typically 6-8 weeks old), are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: A suspension of 5-10 x 10^6 MM cells in a sterile phosphate-buffered saline (PBS) or Matrigel solution is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2. Animal body weight and general health are also monitored.
-
Treatment Initiation and Administration: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
This compound Group: Administered at a specified dose and schedule (e.g., daily intraperitoneal injection).
-
Comparator Group (e.g., Lenalidomide): Administered at its established effective dose and schedule.
-
Vehicle Control Group: Administered the vehicle solution used to dissolve the drugs.
-
-
Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): The primary endpoint is the change in tumor volume over time compared to the control group.
-
Survival Analysis: A separate cohort of animals may be used for a survival study, where the endpoint is the time to reach a humane endpoint (e.g., tumor volume exceeding a certain limit, significant weight loss, or other signs of distress).
-
-
Toxicity Assessment: Body weight is monitored as a general indicator of toxicity. At the end of the study, major organs may be collected for histological analysis to assess for any drug-related pathologies.
-
Data Analysis: Tumor growth curves are plotted, and statistical analyses (e.g., t-test, ANOVA) are used to compare the treatment groups. Survival data is analyzed using Kaplan-Meier curves and log-rank tests.
Caption: Workflow for a typical in vivo xenograft study to assess anti-myeloma drug efficacy.
References
A Comparative Guide to SH514: A Novel IRF4 Inhibitor for Multiple Myeloma
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of SH514's performance with alternative therapies in multiple myeloma, supported by experimental data.
This guide provides a comprehensive analysis of this compound, a novel and potent inhibitor of Interferon Regulatory Factor 4 (IRF4), a key transcription factor in the pathogenesis of multiple myeloma (MM). We present a cross-validation of its mechanism in various MM cell lines and compare its efficacy with established treatments, including the immunomodulatory drugs (IMiDs) lenalidomide (B1683929), the proteasome inhibitor bortezomib, and the corticosteroid dexamethasone (B1670325).
Mechanism of Action: Targeting the IRF4-c-MYC Axis
This compound exerts its anti-myeloma activity by directly inhibiting IRF4, a critical regulator of survival and proliferation in myeloma cells. MM cells are often addicted to the IRF4-c-MYC oncogenic axis, where IRF4 and c-MYC form a positive feedback loop, driving tumor cell growth and survival. By inhibiting IRF4, this compound disrupts this oncogenic signaling cascade, leading to the suppression of downstream targets, including c-MYC and various cell cycle-related proteins such as CDC2, Cyclin B1, Cyclin D1, and Cyclin E1. This ultimately results in cell cycle arrest and apoptosis in IRF4-dependent MM cells.
Diagram of the IRF4-c-MYC Signaling Pathway and the Impact of this compound
Caption: this compound inhibits the IRF4-c-MYC positive feedback loop in multiple myeloma cells.
Comparative Efficacy of this compound and Standard MM Therapies
To objectively assess the therapeutic potential of this compound, we have compiled and compared its anti-proliferative activity with that of lenalidomide, bortezomib, and dexamethasone across a panel of human multiple myeloma cell lines.
Anti-Proliferative Activity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below summarizes the IC50 values for this compound and comparator drugs in various MM cell lines.
| Cell Line | This compound (µM) | Lenalidomide (µM) | Bortezomib (nM) | Dexamethasone (µM) |
| NCI-H929 | 0.08 | 3.28[1] | ~4-10[2] | 0.22[3] |
| MM.1R | 0.11 | - | - | - |
| RPMI-8226 | - | 0.15 - 7[4] | ~4-10[2] | - |
| U266 | - | - | >20[2] | - |
| OPM-2 | - | 0.15 - 7[4] | <4[5] | - |
| MM.1S | - | 1.60[1] | <4[2] | 0.04[3] |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is for comparative purposes. A hyphen (-) indicates that data was not found in the searched literature.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and transparency.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
MM cell lines
-
RPMI-1640 medium with 10% fetal bovine serum (FBS)
-
96-well plates
-
This compound, lenalidomide, bortezomib, dexamethasone
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Seed MM cells into 96-well plates at a density of 1-2 x 10⁴ cells/well in 100 µL of complete medium.
-
Treat the cells with various concentrations of this compound or comparator drugs and incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values from the dose-response curves.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface.
Materials:
-
MM cell lines
-
6-well plates
-
This compound or comparator drugs
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium (B1200493) Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed MM cells in 6-well plates and treat with the desired concentrations of drugs for 24-48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain DNA and determine the distribution of cells in different phases of the cell cycle.
Materials:
-
MM cell lines
-
6-well plates
-
This compound or comparator drugs
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed MM cells in 6-well plates and treat with drugs for 24-48 hours.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding them dropwise into cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blotting
This technique is used to detect the expression levels of specific proteins.
Materials:
-
MM cell lines
-
This compound or comparator drugs
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-IRF4, anti-c-MYC, anti-Cyclin D1, anti-CDK4, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat MM cells with drugs for the desired time, then lyse the cells and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizing Experimental Workflows
The following diagrams illustrate the workflows for the key experimental protocols described above.
Experimental Workflow for Cell Viability (MTT) Assay
Caption: Workflow for determining cell viability using the MTT assay.
Experimental Workflow for Apoptosis (Annexin V/PI) Assay
Caption: Workflow for detecting apoptosis via Annexin V and PI staining.
Conclusion
This compound demonstrates potent and selective inhibition of IRF4, a key driver of multiple myeloma. Its mechanism of action, centered on the disruption of the IRF4-c-MYC oncogenic loop, leads to significant anti-proliferative effects in IRF4-high expressing MM cell lines. The provided data suggests that this compound has comparable or, in some cases, superior potency to existing therapies like lenalidomide in specific cell line models. Further cross-validation in a broader range of MM cell lines and in vivo studies will be crucial to fully elucidate its therapeutic potential. This guide provides a foundational comparison and detailed protocols to aid researchers in the continued investigation of this compound as a promising therapeutic agent for multiple myeloma.
References
- 1. Drug: Lenalidomide - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 2. Network-Based Analysis of Bortezomib Pharmacodynamic Heterogeneity in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selinexor synergizes with dexamethasone to repress mTORC1 signaling and induce multiple myeloma cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paradoxical effect of lenalidomide on cytokine/growth factor profiles in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison of SH514 and Pomalidomide in Multiple Myeloma
For Immediate Release
This guide provides a detailed, data-driven comparison of two therapeutic agents relevant to multiple myeloma (MM) research: SH514, a novel direct inhibitor of Interferon Regulatory Factor 4 (IRF4), and pomalidomide (B1683931), an established immunomodulatory drug (IMiD) that indirectly targets the IRF4 pathway. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective mechanisms of action, preclinical efficacy, and the experimental protocols used for their evaluation.
Executive Summary
This compound and pomalidomide both exert their anti-myeloma effects through the modulation of IRF4, a critical transcription factor for MM cell survival. However, their mechanisms of engagement with this pathway are distinct. This compound is a direct inhibitor that binds to the DNA-binding domain of IRF4, preventing its transcriptional activity. In contrast, pomalidomide acts as a molecular glue, binding to the E3 ubiquitin ligase Cereblon (CRBN) to induce the degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which in turn leads to the downregulation of IRF4. Preclinical data suggests that this compound demonstrates potent anti-proliferative activity in IRF4-high expressing MM cell lines and has shown superior in vivo anti-tumor efficacy compared to lenalidomide (B1683929), a related IMiD. Pomalidomide is a clinically approved therapeutic for relapsed and refractory multiple myeloma, with a well-documented efficacy profile and a broader immunomodulatory action.
Mechanism of Action
This compound: Direct IRF4 Inhibition
This compound functions as a direct, orally active inhibitor of IRF4.[1] It specifically binds to the DNA-binding domain (DBD) of the IRF4 protein. This interaction physically obstructs the binding of IRF4 to its target DNA sequences, thereby inhibiting the transcription of genes essential for MM cell proliferation and survival.[1] The downstream consequences include the downregulation of key oncogenes such as CMYC and genes involved in cell cycle progression.[1]
Pomalidomide: Indirect IRF4 Downregulation via Cereblon-Mediated Degradation
Pomalidomide's mechanism is indirect and relies on the cellular protein degradation machinery. It binds to the Cereblon (CRBN) protein, a substrate receptor of the CRL4CRBN E3 ubiquitin ligase complex.[2][3] This binding event alters the substrate specificity of the complex, leading to the recruitment and subsequent ubiquitination of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][3] The polyubiquitinated Ikaros and Aiolos are then targeted for degradation by the proteasome.[3] The degradation of these transcription factors leads to the downstream downregulation of IRF4 and c-Myc, which are critical for myeloma cell survival.[3]
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and pomalidomide from preclinical studies.
Table 1: Molecular Target Binding and Inhibition
| Compound | Direct Target | Binding Affinity (KD) | Target Inhibition (IC50) |
| This compound | IRF4 (DNA-Binding Domain) | 1.28 µM[1] | 2.63 µM (for IRF4)[1] |
| Pomalidomide | Cereblon (CRBN) | Not directly applicable | 13 nM (for TNF-α inhibition)[4] |
Table 2: Anti-Proliferative Activity in Multiple Myeloma Cell Lines (IC50)
| Compound | NCI-H929 | MM.1R | RPMI8226 | OPM2 |
| This compound | 0.08 µM[1] | 0.11 µM[1] | Not Reported | Not Reported |
| Pomalidomide | 0.035 µM (CC50, 72h)[1] | Not Reported | 8 µM (48h)[5] | 10 µM (48h)[5] |
Note: Direct comparison of IC50 values should be made with caution due to potential variations in experimental conditions and assays (e.g., incubation time, viability assay method).
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
Caption: this compound directly inhibits IRF4 binding to DNA, blocking transcription and MM cell survival.
Caption: Pomalidomide induces degradation of Ikaros/Aiolos, leading to IRF4/c-Myc downregulation.
Experimental Workflow Diagram
Caption: A generalized workflow for the preclinical comparison of this compound and pomalidomide.
Experimental Protocols
Cell Viability Assay (MTT/WST-1)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and pomalidomide on the proliferation of multiple myeloma cell lines.
-
Methodology:
-
Cell Seeding: Plate MM cells (e.g., NCI-H929, MM.1R, RPMI8226, OPM2) in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or pomalidomide (e.g., 0.01 µM to 50 µM) for 48 or 72 hours. Include a vehicle control (e.g., DMSO).
-
Reagent Incubation: Add MTT or WST-1 reagent to each well and incubate for 2-4 hours at 37°C.
-
Measurement: For MTT assays, solubilize the formazan (B1609692) crystals with a solubilization buffer. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
-
Western Blot Analysis for Protein Expression/Degradation
-
Objective: To assess the effect of this compound and pomalidomide on the protein levels of their respective targets and downstream effectors.
-
Methodology:
-
Cell Treatment and Lysis: Treat MM cells with the desired concentrations of this compound or pomalidomide for a specified time course (e.g., 6, 12, 24 hours). Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and probe with primary antibodies against IRF4, Ikaros, Aiolos, c-Myc, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Xenograft Tumor Model
-
Objective: To evaluate the in vivo anti-tumor efficacy of this compound and pomalidomide.
-
Methodology:
-
Cell Implantation: Subcutaneously inject MM cells (e.g., 5 x 106 NCI-H929 cells) into the flank of immunodeficient mice (e.g., NOD/SCID or nude mice).
-
Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-200 mm3) and randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound or pomalidomide via the appropriate route (e.g., oral gavage) at the predetermined dose and schedule. The control group receives the vehicle.
-
Efficacy Assessment: Measure tumor volume and mouse body weight regularly (e.g., twice weekly).
-
Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry). Survival studies may also be conducted.
-
Conclusion
This compound and pomalidomide represent two distinct strategies for targeting the IRF4 oncogenic pathway in multiple myeloma. This compound offers a direct and specific inhibition of IRF4, which, based on initial preclinical data, translates to potent anti-proliferative effects. Pomalidomide, through its action as a molecular glue, not only downregulates IRF4 but also exerts broader immunomodulatory effects that contribute to its clinical efficacy. The choice between these or similar agents in future therapeutic development will likely depend on the specific molecular profile of the tumor, the desired level of immunomodulation, and the potential for combination therapies. The experimental data and protocols presented in this guide provide a framework for the continued investigation and comparison of these and other novel agents in the field of multiple myeloma research.
References
A Comparative Analysis of the Preclinical Safety Profiles of SH514 and Standard Multiple Myeloma Therapies
For Immediate Release
This guide provides a comparative overview of the preclinical safety profile of the investigational IRF4 inhibitor, SH514, against established multiple myeloma (MM) treatments: bortezomib (B1684674) (a proteasome inhibitor), lenalidomide (B1683929) (an immunomodulatory agent), and daratumumab (a monoclonal antibody). This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical data to inform ongoing and future research in multiple myeloma therapeutics.
Executive Summary
Preclinical evidence suggests that this compound, a novel inhibitor of Interferon Regulatory Factor 4 (IRF4), exhibits a favorable safety profile in early studies. In vivo mouse models have indicated that this compound can effectively inhibit the growth of multiple myeloma tumors without causing significant toxicity.[1] Furthermore, in vitro studies have suggested that this compound is not cytotoxic to normal cells.[1] In comparison, standard multiple myeloma drugs such as bortezomib, lenalidomide, and daratumumab, while effective, are associated with a range of toxicities in preclinical models that are predictive of their clinical side-effect profiles. This guide presents a detailed comparison of these safety profiles based on available preclinical data.
Comparative Preclinical Toxicity Data
The following tables summarize the key preclinical toxicity findings for this compound and the standard-of-care multiple myeloma drugs. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental designs, animal models, and dosing regimens.
Table 1: In Vivo Preclinical Toxicity Profile
| Drug | Animal Model | Key Findings | Reference |
| This compound | Mouse | No significant toxicity reported. Effectively inhibited proliferation of multiple myeloma tumors. | [1] |
| Bortezomib | Mouse | Well-tolerated up to 0.5 mg/kg. Dose-limiting toxicities at 1 mg/kg included weight loss. Mild transient thrombocytopenia was also observed. | [2] |
| Rat | At 250 μg/kg, overt toxicity with unscheduled deaths, and effects on body weight, hematology, clinical chemistry, organ weights, and histopathology were observed. | [3] | |
| Lenalidomide | Rat | Daily oral administration at 6 g/m² for 28 days was associated with moderate to severe tubular nephropathy/nephritis. 26-week administration was associated with reduced body weight gain and reversible pelvic mineralization in the kidney. | [4] |
| Monkey | More sensitive than rodents. 52-week oral administration was associated with hemorrhage in multiple organs, gastrointestinal tract inflammation, and lymphoid and bone marrow atrophy. | [4] | |
| Daratumumab | Chimpanzee | 6-week repeat-dose study with doses up to 25 mg/kg showed no remarkable toxicity. | [5] |
| Monkey | 2-week repeat-dose study with a surrogate antibody at doses up to 100 mg/kg showed no remarkable toxicity. | [5] |
Table 2: In Vitro Cytotoxicity Profile on Normal Cells
| Drug | Cell Type | Key Findings | Reference |
| This compound | Normal Cells | No cytotoxicity reported. | [1] |
| Bortezomib | Normal B lymphocytes | Did not sensitize normal B lymphocytes to TRAIL/Apo2L-induced apoptosis, unlike myeloma cells. | [2] |
| Lenalidomide | Human Peripheral Blood Mononuclear Cells (PBMCs) | Data on direct cytotoxicity from preclinical packages is not readily available in the public domain. | |
| Daratumumab | Human Peripheral Blood Mononuclear Cells (PBMCs) | Preclinical data on direct cytotoxicity on PBMCs is not detailed in the provided search results. |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are generalized protocols for key preclinical safety and toxicity assessments based on common practices and regulatory guidelines.
In Vivo Toxicity Study Protocol (General)
This protocol outlines a general procedure for assessing the in vivo toxicity of an anticancer agent in a rodent model, based on OECD guidelines and standard practices in preclinical toxicology.[6][7][8]
-
Animal Model: Healthy, young adult rodents (e.g., Balb/c mice or Wistar rats), typically 6-8 weeks old, are used.[3][9] Both male and female animals are included in the study.
-
Acclimatization: Animals are acclimated to the laboratory conditions for at least one week prior to the study, with access to standard chow and water ad libitum.
-
Dose Formulation and Administration: The test compound is formulated in an appropriate vehicle. Administration is typically via the intended clinical route (e.g., oral gavage, intravenous injection).
-
Study Design: Animals are randomly assigned to several dose groups, including a vehicle control group and at least three dose levels of the test compound (low, mid, and high).
-
Observations:
-
Mortality and Clinical Signs: Animals are observed daily for any signs of toxicity, morbidity, and mortality.
-
Body Weight: Individual animal body weights are recorded prior to dosing and at regular intervals throughout the study.[10]
-
Food and Water Consumption: Monitored daily or weekly.
-
-
Terminal Procedures:
-
Hematology and Clinical Chemistry: At the end of the study, blood samples are collected for analysis of a complete blood count and serum chemistry parameters to assess hematological and organ-specific toxicity.[8]
-
Necropsy and Histopathology: A full necropsy is performed on all animals. Organs are weighed, and tissues are collected and preserved for microscopic examination to identify any pathological changes.[3]
-
In Vitro Cytotoxicity Assay Protocol (General)
This protocol describes a general method for evaluating the cytotoxicity of a compound on normal cells, such as human peripheral blood mononuclear cells (PBMCs).[11][12]
-
Cell Culture: PBMCs are isolated from healthy human donors and cultured in appropriate media.
-
Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to a range of concentrations in the cell culture medium.
-
Cell Treatment: Cells are seeded in 96-well plates and treated with the various concentrations of the test compound. A vehicle control (medium with solvent) and a positive control (a known cytotoxic agent) are included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Cell viability is determined using a standard assay, such as the MTT or CellTiter-Glo® assay, which measures metabolic activity, or by using a dye exclusion method (e.g., trypan blue) and counting viable cells.
-
Data Analysis: The percentage of cell viability is calculated for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided in DOT language for use with Graphviz.
This compound Signaling Pathway
Caption: this compound inhibits the IRF4 signaling pathway in multiple myeloma cells.
General In Vivo Toxicity Study Workflow
References
- 1. ICH S9 Non-clinical evaluation for anticancer pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Preclinical evaluation of the proteasome inhibitor bortezomib in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Toxicology | MuriGenics [murigenics.com]
- 9. In vivo toxicologic study of larger silica nanoparticles in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. air.unimi.it [air.unimi.it]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Proper Disposal of SH514
Disclaimer: As a specific Safety Data Sheet (SDS) for SH514 is not publicly available, the following disposal procedures are based on general best practices for potent, antineoplastic research compounds. Researchers, scientists, and drug development professionals must consult the forthcoming SDS from the supplier and their institution's Environmental Health and Safety (EHS) department for specific guidance before handling or disposing of this material. All waste disposal must comply with local, state, and federal regulations.
The proper disposal of this compound, an IRF4 inhibitor used in research, is critical to ensure personnel safety and environmental protection. Due to its nature as a potent, potentially hazardous compound, it must be managed as a hazardous chemical waste stream from the point of generation through to its final disposal.
Quantitative Data Summary
Quantitative data regarding disposal parameters for this compound are not available. The following table outlines the types of waste generated and the appropriate containment, which is a critical aspect of safe disposal.
| Waste Type | Description | Recommended Container Type |
| Unused/Expired this compound | Pure compound in solid or solution form that is no longer needed. | Original container or a clearly labeled, sealed hazardous waste container. |
| Contaminated Labware | Vials, pipette tips, flasks, and other disposable labware that have come into direct contact with this compound. | Puncture-resistant, sealed container labeled as "Hazardous Chemical Waste." |
| Contaminated PPE | Gloves, disposable lab coats, and other personal protective equipment contaminated with this compound. | Sealed plastic bag or container clearly labeled as hazardous waste. |
| Aqueous/Solvent Waste | Liquid waste containing dissolved this compound. | Sealable, chemically compatible container labeled with all chemical components. |
| Sharps Waste | Needles and syringes used for handling this compound solutions. | Designated sharps container for chemically contaminated sharps. |
Experimental Protocols
A specific experimental protocol for the deactivation or disposal of this compound is not publicly available. The recommended procedure is segregation and disposal via a certified hazardous waste management service.
General Disposal Protocol for Potent Research Compounds like this compound
-
Personal Protective Equipment (PPE): Before handling any waste, don appropriate PPE, including a lab coat, safety goggles, and double nitrile gloves.
-
Waste Segregation: At the point of generation, carefully segregate waste contaminated with this compound from other laboratory waste streams. Do not mix with biohazardous or radioactive waste unless your institution's EHS department provides specific instructions for mixed waste.
-
Containerization:
-
Solid Waste: Place unused this compound, contaminated labware, and PPE into a designated, durable, and sealable container. Ensure the container is clearly labeled with "Hazardous Chemical Waste" and the identity of the contents (this compound).
-
Liquid Waste: Collect all aqueous and solvent waste containing this compound in a sealable, leak-proof container made of a compatible material. Label the container with the names and approximate concentrations of all chemical components.
-
Sharps: Dispose of any needles or syringes used with this compound in a designated, puncture-proof sharps container for chemical waste. Do not place these in a standard biohazardous sharps container.
-
-
Labeling: All waste containers must be clearly labeled with their contents. Follow your institution's specific labeling requirements, which typically include the chemical name, associated hazards, and the date of accumulation.
-
Storage: Store sealed waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be away from drains and incompatible materials.
-
Disposal Request: Once a waste container is full or is no longer being added to, follow your institution's procedures to request a pickup from the EHS department or their designated hazardous waste contractor.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound and associated contaminated materials.
Caption: Logical workflow for the proper disposal of this compound.
Navigating the Safe Handling and Disposal of SH514
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent investigational compounds like SH514. This document provides essential, immediate safety and logistical information, including operational and disposal plans for this compound, a specific inhibitor of Interferon Regulatory Factor 4 (IRF4).
Crucial Initial Step: Obtain and Review the Safety Data Sheet (SDS)
Before commencing any work with this compound, it is imperative to obtain and thoroughly review the Safety Data Sheet (SDS) provided by the manufacturer. The SDS contains detailed information regarding the specific hazards, handling precautions, and emergency procedures for this compound. The guidance provided herein is based on general best practices for handling potent research compounds and should supplement, not replace, the information in the SDS.
Personal Protective Equipment (PPE) for Handling this compound
Given that this compound is a powdered substance and a potent biological inhibitor, a comprehensive approach to personal protection is necessary to prevent exposure through inhalation, skin contact, or ingestion.
Recommended PPE includes:
-
Respiratory Protection: A NIOSH-approved respirator is essential, particularly when handling the powder outside of a certified chemical fume hood or other ventilated enclosure. The specific type of respirator cartridge should be chosen based on the potential for airborne particulates.
-
Eye and Face Protection: Chemical safety goggles and a face shield should be worn to protect against splashes or airborne powder.
-
Hand Protection: Wear double-layered, chemical-resistant gloves (e.g., nitrile gloves). Ensure the outer glove has been tested for resistance to the solvent used to dissolve this compound (commonly DMSO). Change gloves immediately if they become contaminated.
-
Body Protection: A fully buttoned lab coat, preferably a disposable one, should be worn. For larger quantities or when there is a significant risk of contamination, a chemical-resistant apron or coveralls are recommended.
-
Foot Protection: Closed-toe shoes are mandatory in a laboratory setting.
Operational Plan: From Receipt to Use
A structured approach to handling this compound will minimize the risk of exposure and ensure the integrity of the compound.
Step-by-Step Handling Procedures:
-
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound according to the manufacturer's instructions. For powdered this compound, storage at -20°C for up to 3 years is recommended.[1] Once dissolved in a solvent like DMSO, it should be stored at -80°C for up to one year.[1]
-
Keep the container tightly sealed and protected from direct sunlight.[1]
-
-
Preparation of Stock Solutions:
-
All handling of powdered this compound should be conducted in a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of the powder.
-
Before weighing, allow the container to equilibrate to room temperature to avoid condensation.
-
Use appropriate tools (e.g., a dedicated spatula) for transferring the powder.
-
Prepare stock solutions by dissolving the compound in a suitable solvent, such as DMSO. This compound is soluble in DMSO up to 80.00 mg/mL (155.44 mM); sonication may be required.[1]
-
Clearly label the container with the compound name, concentration, solvent, and date of preparation.
-
-
Use in Experiments:
-
When diluting the stock solution for experiments, continue to wear appropriate PPE.
-
Work over a disposable absorbent bench liner to contain any potential spills.
-
After use, securely cap all containers containing this compound.
-
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure. All waste generated should be treated as hazardous chemical waste.
Disposal Procedures:
-
Segregation of Waste:
-
Maintain separate, clearly labeled waste containers for different types of waste:
-
Solid Waste: Includes contaminated gloves, disposable lab coats, bench liners, and pipette tips.
-
Liquid Waste: Includes unused stock solutions, experimental media containing this compound, and solvent rinses from contaminated glassware.
-
Sharps Waste: Includes needles and syringes used for transferring this compound solutions. These must be placed in a designated, puncture-resistant sharps container for chemically contaminated sharps.
-
-
-
Waste Container Management:
-
All waste containers must be made of a material compatible with the waste they contain.
-
Keep waste containers closed except when adding waste.
-
Label all waste containers with "Hazardous Waste" and the full chemical name "this compound".
-
-
Final Disposal:
-
Do not dispose of any this compound waste down the drain or in the regular trash.
-
Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for guidance on pickup and disposal protocols.
-
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 514.66 g/mol | [1] |
| Molecular Formula | C₃₂H₃₈N₂O₄ | [1] |
| IC₅₀ (for IRF4) | 2.63 µM | [1][2][3] |
| Solubility in DMSO | 80.00 mg/mL (155.44 mM) | [1] |
| Storage (Powder) | -20°C for 3 years | [1] |
| Storage (In Solvent) | -80°C for 1 year | [1] |
Experimental Workflow and Safety Protocol Diagrams
References
- 1. This compound | IRF4 inhibitor | Multiple myeloma | Anticancer | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design, synthesis and biological evaluation of bisnoralcohol derivatives as novel IRF4 inhibitors for the treatment of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
